4-Fluoro-1H-indole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWWCYDFHITBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398674 | |
| Record name | 4-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-68-8 | |
| Record name | 4-Fluoro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Fluoro-1H-indole-2-carboxylic acid, a key building block in pharmaceutical research and development. The document details established methodologies, including the Reissert, Fischer, and Leimgruber-Batcho indole syntheses, offering insights into the required reagents, reaction conditions, and expected outcomes. All quantitative data is presented in clear, tabular format for ease of comparison, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of the synthesis pathways to facilitate a deeper understanding of the chemical transformations.
Introduction
This compound is a fluorinated derivative of the indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate the compound's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules, including potential anti-cancer and anti-inflammatory agents.[1] This guide will explore the most common and effective methods for its synthesis.
Core Synthesis Pathways
The synthesis of this compound can be approached through several established indole ring formation strategies. The most prominent among these are the Reissert, Fischer, and Leimgruber-Batcho syntheses. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Reissert Indole Synthesis
The Reissert indole synthesis is a powerful method for the preparation of indole-2-carboxylic acids and their derivatives.[2][3] The general strategy involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting α-keto ester.[3][4]
A plausible pathway for the synthesis of this compound via the Reissert method would start from 3-fluoro-2-nitrotoluene.
Experimental Protocol (Adapted from a general Reissert synthesis):
Step 1: Synthesis of Ethyl 3-(3-fluoro-2-nitrophenyl)-2-oxopropanoate
-
To a solution of sodium ethoxide (NaOEt) in absolute ethanol, 3-fluoro-2-nitrotoluene is added dropwise under an inert atmosphere.
-
Diethyl oxalate is then added to the mixture, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is acidified and extracted with an organic solvent.
-
The organic layer is dried and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Reductive Cyclization to Ethyl 4-Fluoro-1H-indole-2-carboxylate
-
The ethyl 3-(3-fluoro-2-nitrophenyl)-2-oxopropanoate is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to hydrogenation, either using a hydrogen balloon or a Parr hydrogenator, until the starting material is consumed.
-
The catalyst is removed by filtration through celite, and the filtrate is concentrated to give the ethyl 4-fluoro-1H-indole-2-carboxylate.
Step 3: Hydrolysis to this compound
-
The ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH).
-
The mixture is heated to reflux until the ester is fully hydrolyzed.
-
The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to afford this compound.
| Step | Product | Typical Yield | Analytical Data |
| 1 | Ethyl 3-(3-fluoro-2-nitrophenyl)-2-oxopropanoate | 60-75% | ¹H NMR, ¹³C NMR, MS |
| 2 | Ethyl 4-fluoro-1H-indole-2-carboxylate | 85-95% | ¹H NMR, ¹³C NMR, MS |
| 3 | This compound | >90% | ¹H NMR, ¹³C NMR, MS, mp: 220-224 °C[1] |
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[5][6][7] For the synthesis of this compound, the logical starting materials would be (3-fluorophenyl)hydrazine and pyruvic acid.
Experimental Protocol (Adapted from a general Fischer indole synthesis):
-
(3-Fluorophenyl)hydrazine and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
An acid catalyst, for instance, sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is carefully added to the mixture.
-
The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.
-
After cooling, the reaction mixture is poured into ice-water to precipitate the product.
-
The crude solid is collected by filtration, washed with water, and can be purified by recrystallization to yield this compound.
| Step | Product | Typical Yield | Analytical Data |
| 1 | This compound | 50-70% | ¹H NMR, ¹³C NMR, MS |
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis provides a high-yielding and versatile route to indoles, starting from an ortho-nitrotoluene.[8][9] This method involves the formation of an enamine from the o-nitrotoluene, followed by reductive cyclization.[8] This pathway is particularly advantageous as it often proceeds under mild conditions and with high efficiency.
Experimental Protocol (Adapted from a general Leimgruber-Batcho synthesis):
Step 1: Formation of the Enamine
-
3-Fluoro-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine, such as pyrrolidine, in a suitable solvent like DMF.
-
The mixture is heated, and the reaction progress is monitored until the starting material is consumed.
-
The enamine intermediate can often be isolated by removal of the solvent.
Step 2: Reductive Cyclization to 4-Fluoroindole
-
The crude enamine is dissolved in a solvent and subjected to reduction.
-
Common reducing agents include Raney nickel with hydrazine hydrate or catalytic hydrogenation.[8]
-
The reaction leads to the formation of 4-fluoroindole.
Step 3: Carboxylation to this compound
This step would require a subsequent carboxylation reaction at the 2-position of the 4-fluoroindole, which can be a multi-step process and is a key difference from the Reissert and Fischer syntheses which directly yield the carboxylic acid functionality.
| Step | Product | Typical Yield | Analytical Data |
| 1 | Enamine Intermediate | High | ¹H NMR, ¹³C NMR |
| 2 | 4-Fluoroindole | High | ¹H NMR, ¹³C NMR, MS |
| 3 | This compound | Variable | ¹H NMR, ¹³C NMR, MS |
Biological Significance and Signaling Pathways
Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes and have shown activity in diverse biological pathways. For instance, indole-2-carboxylic acid itself has been reported to be a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[10] More recently, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[11][12][13]
The inhibitory action of indole-2-carboxylic acid derivatives on HIV-1 integrase involves chelation with magnesium ions in the enzyme's active site, thereby blocking the strand transfer step of viral DNA integration into the host genome. This mechanism of action provides a clear target for drug development and a basis for understanding the structure-activity relationships of this class of compounds.
Conclusion
The synthesis of this compound can be effectively achieved through several well-established synthetic routes. The Reissert and Fischer indole syntheses offer direct access to the target molecule, while the Leimgruber-Batcho synthesis provides a high-yielding route to the 4-fluoroindole core, which can be further functionalized. The choice of a specific pathway will be dictated by factors such as the availability of starting materials, scalability, and the desired purity of the final product. The biological significance of the indole-2-carboxylic acid scaffold, particularly as an inhibitor of enzymes like HIV-1 integrase, underscores the importance of efficient and versatile synthetic methods for accessing novel derivatives such as this compound for further investigation in drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. testbook.com [testbook.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Physicochemical Profile of 4-Fluoro-1H-indole-2-carboxylic acid: A Technical Guide for Researchers
An In-depth Examination of a Versatile Building Block in Drug Discovery and Materials Science
Introduction: 4-Fluoro-1H-indole-2-carboxylic acid, a fluorinated derivative of the indole scaffold, has garnered significant attention in the scientific community for its potential applications in pharmaceutical and materials science research. The introduction of a fluorine atom to the indole ring can significantly modulate the molecule's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role in relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO₂ | [1][2] |
| Molecular Weight | 179.15 g/mol | [1][2] |
| Melting Point | 220-224 °C | [1] |
| Boiling Point | 422.2 °C (Predicted) | [2] |
| pKa | 4.32 ± 0.30 (Predicted) | [3] |
| Appearance | Pale yellow to beige powder | [1] |
| Storage Conditions | 2-8°C | [3] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in chemical research. The following sections detail standardized experimental protocols for key parameters.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Protocol:
-
Sample Preparation: A small quantity of the crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded to define the melting range.[4][5][6][7]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Protocol:
-
Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in water is low) to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, measured increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[8][9][10][11]
Solubility Determination (Shake-Flask Method)
Solubility is a crucial property that affects a compound's absorption and distribution in biological systems.
Protocol:
-
System Preparation: A saturated solution of this compound is prepared in the solvent of interest (e.g., water, phosphate-buffered saline) by adding an excess amount of the compound to the solvent.
-
Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4][12]
-
Quantification: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.
-
Equilibration: The biphasic mixture is agitated for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9][10][13]
Biological Activity and Signaling Pathways
This compound and its derivatives have been investigated for their potential as therapeutic agents, particularly in the areas of antiviral, anticancer, and anti-inflammatory research.[14]
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][15][16][17] The proposed mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme by the indole core and the C2 carboxyl group of the inhibitor. This interaction prevents the catalytic activity of the enzyme, thereby blocking the integration of the viral DNA into the host genome.[1]
Anti-Cancer Activity: Targeting VEGFR-2 and PI3K/Akt Signaling
Fluorinated indole derivatives have shown promise as anti-cancer agents, in part through their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and modulate the PI3K/Akt signaling pathway.[18][19] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1][14][18][19][20] The PI3K/Akt pathway is a central signaling cascade that regulates cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[15][16][21][22][23]
Anti-Inflammatory Activity: Modulation of NF-κB Signaling
The anti-inflammatory properties of certain indole derivatives are linked to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[20] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines.[3][12][13][17][24] Inhibition of this pathway can lead to a reduction in the inflammatory response.
Experimental Workflows
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a nitro-substituted precursor.
Analytical Workflow: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying the concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. web.williams.edu [web.williams.edu]
- 11. pennwest.edu [pennwest.edu]
- 12. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 13. purformhealth.com [purformhealth.com]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 24. NF-κB - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Fluoro-1H-indole-2-carboxylic acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-1H-indole-2-carboxylic acid, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The document covers its history, detailed synthesis protocols, physicochemical properties, and its role as a key building block in the development of novel therapeutics.
Introduction and History
The introduction of a fluorine atom at the 4-position of the indole ring is a strategic modification. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, are leveraged to enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties like lipophilicity.[1] Consequently, this compound has emerged as a valuable intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the areas of oncology, inflammation, and infectious diseases.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic and biological protocols.
| Property | Value | Reference |
| CAS Number | 399-68-8 | [2] |
| Molecular Formula | C₉H₆FNO₂ | [2] |
| Molecular Weight | 179.15 g/mol | [2] |
| Appearance | Pale yellow to beige powder | [2] |
| Melting Point | 220-224 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage | Store at 0-8 °C | [2] |
| IUPAC Name | This compound | |
| InChI Key | KBWWCYDFHITBFO-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the Reissert indole synthesis. This classic method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.
Caption: Workflow for the Reissert synthesis of this compound.
Experimental Protocol: Reissert Synthesis
This protocol is based on the principles of the Reissert indole synthesis, adapted for the preparation of the 4-fluoro derivative.
Step 1: Condensation of 4-Fluoro-2-nitrotoluene and Diethyl Oxalate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add 4-Fluoro-2-nitrotoluene.
-
Add diethyl oxalate dropwise to the mixture with stirring.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
The precipitated crude ethyl 2-(4-fluoro-2-nitrophenyl)-2-oxoacetate is collected by filtration, washed with water, and dried.
Step 2: Reductive Cyclization and Hydrolysis
-
Dissolve the crude product from Step 1 in a suitable solvent such as acetic acid or ethanol.
-
Add a reducing agent. Common choices include zinc dust in acetic acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
-
For zinc/acetic acid reduction, the mixture is typically stirred and heated. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere.
-
The reduction of the nitro group leads to an intermediate amine which spontaneously cyclizes to form the indole ring.
-
After the reaction is complete, the catalyst (if used) is filtered off.
-
The resulting ester, Ethyl 4-fluoro-1H-indole-2-carboxylate, can be isolated, or the reaction mixture can be directly subjected to hydrolysis.
-
For hydrolysis, add an aqueous solution of a strong base like sodium hydroxide and heat the mixture to reflux to saponify the ester.
-
After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
Applications in Drug Discovery
This compound is a versatile building block in medicinal chemistry. Its fluorinated indole core serves as a scaffold for the synthesis of a variety of biologically active molecules.
-
Anti-cancer and Anti-inflammatory Agents: The compound is a key intermediate in the synthesis of indole-based molecules with potential anti-cancer and anti-inflammatory properties.[2]
-
HIV-1 Integrase Inhibitors: Derivatives of indole-2-carboxylic acid have been designed and synthesized as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.
-
NMDA Receptor Antagonism: Indole-2-carboxylic acids are known to act as competitive antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in conditions like stroke and epilepsy.
Caption: Signaling pathway of NMDA receptor antagonism by this compound.
Biological Activity Data
While specific IC₅₀ or Kᵢ values for the parent this compound are not extensively reported in publicly available literature, studies on its derivatives have demonstrated significant biological activity. For instance, in the development of HIV-1 integrase inhibitors, optimized derivatives of indole-2-carboxylic acid have shown potent inhibitory effects. The table below presents data for a representative derivative to illustrate the potential of this scaffold.
| Compound | Target | Activity | Reference |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | IC₅₀ = 3.11 µM |
It is important to note that the biological activity is highly dependent on the specific substitutions made to the core this compound structure.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its strategic fluorination enhances its potential as a scaffold for creating novel therapeutics with improved pharmacological profiles. The well-established synthetic routes, such as the Reissert synthesis, allow for its accessible preparation. Its demonstrated role as an antagonist of the NMDA receptor and as a core component of potent enzyme inhibitors highlights its significance for researchers in medicinal chemistry, pharmacology, and materials science. Further exploration of this compound and its derivatives is likely to yield new and improved therapeutic agents.
References
4-Fluoro-1H-indole-2-carboxylic Acid: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
4-Fluoro-1H-indole-2-carboxylic acid has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its unique structural and electronic properties, conferred by the indole nucleus and the strategically placed fluorine atom, make it an attractive starting point for designing potent and selective modulators of various biological targets. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of anticancer and antiviral drugs.
Physicochemical Properties
The fluorine atom on the indole ring significantly influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate.[1] It can increase metabolic stability, binding affinity, and membrane permeability of the final drug molecule.[2] The physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 399-68-8 | [1][3][4] |
| Molecular Formula | C₉H₆FNO₂ | [1][5] |
| Molecular Weight | 179.15 g/mol | [1][5] |
| Appearance | Pale yellow to beige powder | [1] |
| Melting Point | 220-224 ºC | [1] |
| Boiling Point | 422.2°C | [5] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 2-8°C or 0-8 °C | [1][5] |
Synthesis and Derivatization
While various methods exist for the synthesis of the core this compound, its true value lies in its capacity for diverse functionalization. The indole ring can be modified at several positions to generate a library of derivatives with tailored biological activities. A common strategy involves the protection of the carboxylic acid group, followed by modification at other positions of the indole scaffold, and subsequent deprotection.
A representative workflow for the synthesis of derivatives is illustrated below, based on protocols for creating HIV-1 integrase inhibitors from a bromo-indole-2-carboxylate intermediate.[6]
Caption: General synthetic workflow for indole-2-carboxylic acid derivatives.
Applications in Medicinal Chemistry
This scaffold is instrumental in the development of drugs across multiple therapeutic areas, including oncology and virology.[1]
The indole-2-carboxylic acid framework has been successfully employed to design inhibitors of key cancer-related targets.
-
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs) in cancer cells.[7][8] Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like doxorubicin or to radiotherapy.[8][9] Derivatives of this compound have been explored as DNA-PK inhibitors that function by blocking the interaction between the Ku protein subunit and DNA, which is the initial step in NHEJ.[7]
Caption: Inhibition of the DNA-PK pathway enhances cancer cell death.
-
14-3-3η Protein Inhibitors: The 14-3-3η protein is implicated in the development and progression of liver cancer.[10][11] Novel 1H-indole-2-carboxylic acid derivatives have been designed to target this protein. Through structural optimization, compound C11 was identified, which showed potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant strains, by inducing G1-S phase cell cycle arrest.[11]
-
HIV-1 Integrase Inhibitors: One of the most significant applications of the indole-2-carboxylic acid scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[12][13] The integrase enzyme is essential for inserting the viral DNA into the host genome. The indole nucleus and the C2-carboxylic acid group of these inhibitors chelate two critical Mg²⁺ ions in the enzyme's active site, effectively blocking the strand transfer process.[12][14]
Caption: Indole-2-carboxylic acid derivatives block HIV replication.
The versatility of the this compound scaffold extends to other areas, including:
-
Anti-tuberculosis Agents: Indole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[15]
-
Central Nervous System (CNS) Agents: The scaffold is used to produce drugs for neurological disorders, particularly those related to mood and depression, as the fluorine atom can enhance blood-brain barrier penetration.[5]
-
Broad-Spectrum Antivirals: Derivatives have been investigated for activity against a range of RNA and DNA viruses, such as Influenza A and Coxsackie B3 virus.[16]
Biological Activity Data
The following tables summarize the quantitative biological activity of various derivatives based on the indole-2-carboxylic acid scaffold.
Table 1: Inhibitory Activity of Indole-2-carboxylic Acid Derivatives against HIV-1 Integrase
| Compound | C3-Substitution | C6-Substitution | IC₅₀ (μM) | Reference |
| Parent Cpd. 3 | - | - | >30 | [12] |
| 17a | -(((4-(trifluoromethyl)benzyl)oxy)methyl)- | -((3-fluoro-4-methoxyphenyl)amino)- | 0.21 | [12] |
| 17b | -(((4-(trifluoromethyl)benzyl)oxy)methyl)- | -((2,4-difluorophenyl)amino)- | 0.35 | [12] |
| 20a | -(((2-fluorobenzyl)oxy)methyl)- | -((3-fluoro-4-methoxyphenyl)amino)- | 0.13 | [12] |
| 20b | -(((2-fluorobenzyl)oxy)methyl)- | -((2,4-difluorophenyl)amino)- | 0.15 | [12] |
Data extracted from a study on novel HIV-1 integrase inhibitors, demonstrating significant potency enhancement through substitution.[12]
Table 2: Activity of Indole-2-Carboxamide Derivatives
| Compound | Target Organism/Cell Line | Activity Metric | Value (μM) | Reference |
| Compound 3 | M. tuberculosis | MIC | 0.68 | [15] |
| Compound 9a | BT12 (AT/RT Cancer Cell) | IC₅₀ (Viability) | 0.89 | [15] |
| Compound 9a | BT16 (AT/RT Cancer Cell) | IC₅₀ (Viability) | 1.81 | [15] |
| Compound 9a | HFF1 (Non-neoplastic Cell) | IC₅₀ (Viability) | 119 | [15] |
Data highlights potency and selectivity of N-benzyl-4,6-difluoroindole-2-carboxamide (9a) against cancer cells versus non-cancerous cells.[15]
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative indole-2-carboxylic acid derivative, adapted from the literature.[6][12]
Synthesis of 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid (Compound 20a)
This protocol describes the final hydrolysis step to yield the active carboxylic acid from its isopropyl ester precursor (Compound 19a).
Materials and Reagents:
-
Isopropyl 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylate (Precursor 19a)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetic acid
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve the precursor ester (e.g., 100 mg) in a mixed solvent of methanol and water (4 mL, 3:1 v/v).
-
Add sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for approximately 1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture by adding acetic acid until a pH of 6 is reached.
-
Perform a liquid-liquid extraction using ethyl acetate (3 x 15 mL).
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 1:2 v/v), to afford the final product as a yellow solid.[12]
Characterization: The final product (20a) can be characterized by:
-
Melting Point: 169.9–173.7 °C[12]
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.13 (s, 1H), 7.78 (d, J = 8.4 Hz, 1H), 7.30–7.17 (m, 2H), 7.07–7.00 (m, 2H), 6.91 (s, 1H), 6.86–6.78 (m, 3H), 6.64 (s, 1H), 5.76 (s, 2H), 4.97 (s, 2H), 3.78 (s, 3H).[12]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 163.76, 161.22, 158.79, 153.77, 151.35, 142.71, 141.41, 141.30, 139.91, 138.10, 138.02, 128.51, 128.47, 126.17, 126.03, 125.84, 125.00, 123.76, 123.42, 120.85, 115.94, 113.75, 106.44, 106.24, 95.60, 57.19, 55.89.[12]
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry. Its inherent biological relevance, coupled with the advantageous properties imparted by the fluorine substituent, provides a robust platform for structure-based drug design. The successful development of potent anticancer and antiviral agents based on this core structure underscores its immense potential. Future research will undoubtedly continue to expand the therapeutic applications of this versatile building block, leading to the discovery of next-generation medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. parchem.com [parchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound [myskinrecipes.com]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of DNA-PK enhances chemosensitivity of B-cell precursor acute lymphoblastic leukemia cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 399-68-8 | Benchchem [benchchem.com]
- 11. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Fluoro-1H-indole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4-Fluoro-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The inclusion of a fluorine atom on the indole scaffold can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents and functional materials. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Core Spectroscopic Data
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Note: Experimentally verified ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this publication. The tables are provided as a template for data presentation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorptions for the N-H, C=O, and C-F bonds, as well as the aromatic C-H and C=C bonds.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Description of Absorption |
| Data not available | - |
Note: A specific experimental FT-IR spectrum for this compound was not found. The table is a template for presenting such data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The predicted mass spectral data for various adducts of this compound are presented below.[1]
Table 4: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | m/z |
| [M+H]⁺ | 180.04553 |
| [M+Na]⁺ | 202.02747 |
| [M-H]⁻ | 178.03097 |
| [M+NH₄]⁺ | 197.07207 |
| [M+K]⁺ | 218.00141 |
| [M+H-H₂O]⁺ | 162.03551 |
| [M+HCOO]⁻ | 224.03645 |
| [M+CH₃COO]⁻ | 238.05210 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of solid organic compounds and indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a volume of approximately 0.6 mL. The resulting solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak.
-
Data Processing: The raw free induction decay (FID) data is processed by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
References
4-Fluoro-1H-indole-2-carboxylic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-1H-indole-2-carboxylic acid, a key heterocyclic building block in pharmaceutical research and development. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis, formulation, and analysis of indole-based compounds.
Core Physicochemical Properties
This compound is a pale yellow to beige powder.[1] The introduction of a fluorine atom to the indole ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₆FNO₂ | [1] |
| Molecular Weight | 179.15 g/mol | [1] |
| CAS Number | 399-68-8 | [1] |
| Melting Point | 220-224 °C | [1] |
| Appearance | Pale yellow to beige powder | [1] |
| Storage Conditions | 0-8 °C | [1] |
Solubility Profile
Qualitative Solubility
Based on the general principles of organic chemistry, the following qualitative solubility profile is expected:
-
Soluble in: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
-
Sparingly soluble to soluble in: Polar protic solvents like methanol, ethanol, and other short-chain alcohols.[2]
-
Slightly soluble to insoluble in: Non-polar solvents such as toluene and dichloromethane.[2]
-
pH-Dependent solubility in: Aqueous solutions, with increased solubility at higher pH.
Quantitative Solubility Data (Based on Indole-2-carboxylic Acid)
The following table summarizes the mole fraction solubility (x₁) of indole-2-carboxylic acid in various solvents at different temperatures, as a proxy for this compound.[2] The data illustrates a general trend of increasing solubility with increasing temperature.[2]
| Solvent | Temperature (K) | Mole Fraction (x₁) |
| Water | 278.15 | 0.00018 |
| 315.15 | 0.00069 | |
| 360.15 | 0.00263 | |
| Methanol | 278.15 | 0.06830 |
| 315.15 | 0.17130 | |
| 325.15 | 0.21850 | |
| Ethanol | 278.15 | 0.05730 |
| 315.15 | 0.14240 | |
| 335.15 | 0.23120 | |
| 1-Propanol | 278.15 | 0.04160 |
| 315.15 | 0.11320 | |
| 345.15 | 0.24050 | |
| 2-Propanol | 278.15 | 0.04120 |
| 315.15 | 0.11970 | |
| 345.15 | 0.25850 | |
| 1-Butanol | 278.15 | 0.03210 |
| 315.15 | 0.09320 | |
| 350.15 | 0.22410 | |
| Ethyl Acetate | 278.15 | 0.03550 |
| 315.15 | 0.10640 | |
| 340.15 | 0.20790 | |
| Dichloromethane | 278.15 | 0.00161 |
| 300.15 | 0.00334 | |
| Toluene | 278.15 | 0.00021 |
| 315.15 | 0.00140 | |
| 360.15 | 0.00843 | |
| 1,4-Dioxane | 278.15 | 0.00940 |
| 315.15 | 0.03150 | |
| 355.15 | 0.11020 |
Stability Profile
The chemical stability of this compound is essential for its storage, handling, and the development of stable pharmaceutical formulations. Forced degradation studies are employed to understand the intrinsic stability of the molecule and its degradation pathways under various stress conditions.[3] The recommended storage condition of 0-8 °C suggests that the compound may be susceptible to thermal degradation.[1]
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[3][4] The typical goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage conditions.[5][6]
The following table presents an illustrative summary of the expected stability of this compound under standard forced degradation conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | Potential for limited degradation. Indole rings are generally stable to acid, but the carboxylic acid side chain could be susceptible under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | Likely stable. Carboxylate formation should protect the molecule from further degradation under these conditions. |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Susceptible to oxidation, a common degradation pathway for indole derivatives. |
| Thermal Degradation | Solid State | 80 °C | 7 days | Potential for degradation, as indicated by the recommended refrigerated storage. |
| Photostability | ICH Q1B Option 2 (UV/Vis light) | Room Temperature | Conforms to ICH guidelines | Indole derivatives are often photosensitive and degradation is expected. |
Experimental Protocols
Detailed methodologies are provided below for the determination of solubility and for conducting forced degradation studies.
Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of each solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Filter the diluted sample through a 0.45 µm syringe filter.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in mg/mL or mol/L.
Forced Degradation Studies
This protocol describes a general procedure for subjecting this compound to various stress conditions to evaluate its stability.
Materials:
-
This compound
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Stability chamber with temperature and humidity control
-
Photostability chamber compliant with ICH Q1B guidelines
-
HPLC system with UV or PDA detector
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a set temperature (e.g., 60 °C).
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store both the solid compound and a solution at an elevated temperature (e.g., 80 °C) in a stability chamber.
-
Photodegradation: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic and oxidative stress; longer for thermal and photostability).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize the aliquots before analysis. For oxidative stress, dilution may be sufficient to quench the reaction.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of the control. Identify and quantify any significant degradation products.
Analytical Methodology: Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is paramount for accurately quantifying this compound and separating it from any potential degradation products.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, increase to a high percentage over 15-20 minutes to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at approximately 220 nm and 280 nm |
| Injection Volume | 10 µL |
Biological Activity and Mechanism of Action
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7][8][9][10] This biological activity makes this compound a compound of significant interest in antiviral drug discovery.
Inhibition of HIV-1 Integrase
The mechanism of action of indole-2-carboxylic acid-based inhibitors involves the chelation of two magnesium ions (Mg²⁺) within the catalytic site of the HIV-1 integrase enzyme.[7][8] These magnesium ions are essential for the strand transfer reaction, where the viral DNA is integrated into the host genome. By binding to these ions, the inhibitor effectively blocks the catalytic activity of the enzyme, thereby preventing viral replication.[8]
Conclusion
This compound is a valuable heterocyclic compound with significant potential in pharmaceutical research. This guide provides a foundational understanding of its solubility and stability, based on data from its parent compound and established analytical principles. The detailed experimental protocols offer a framework for researchers to generate specific data for this molecule, facilitating its effective use in drug discovery and development pipelines. The elucidated mechanism of action as an HIV-1 integrase inhibitor further underscores its importance as a scaffold for designing novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biomedres.us [biomedres.us]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Crystal Structure Analysis of Fluoro-Substituted Indole-2-Carboxylic Acids
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, the specific crystal structure of 4-Fluoro-1H-indole-2-carboxylic acid is not publicly available. This guide will provide a comprehensive analysis based on the publicly available crystallographic data of its closely related isomers, 5-Fluoro-1H-indole-3-carboxylic acid and 6-Fluoro-1H-indole-3-carboxylic acid, which serve as excellent reference points for understanding the structural characteristics and experimental procedures relevant to this class of compounds.
Introduction
Indole-2-carboxylic acid derivatives are a cornerstone in medicinal chemistry, serving as crucial scaffolds for the development of novel therapeutic agents. The introduction of a fluorine atom to the indole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacological profile. This compound, in particular, is a valuable building block in the synthesis of bioactive molecules with potential applications in treating a range of diseases, including cancer and inflammatory conditions. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for rational drug design, as it provides insights into intermolecular interactions and potential binding conformations with biological targets. This guide details the methodologies for crystal structure determination and presents the crystallographic data for analogous fluoroindole carboxylic acids.
Experimental Protocols
The determination of a small molecule's crystal structure via single-crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis and structure refinement.
1. Crystallization
The initial and often most challenging step is to obtain single crystals of sufficient quality and size (typically 0.1-0.3 mm in each dimension). For the related compound, 5-Fluoro-1H-indole-3-carboxylic acid, colorless prisms were successfully grown by the slow evaporation of a methanol solution over a period of seven days[1]. This is a common and effective method for many organic compounds.
2. X-ray Diffraction Data Collection
High-quality single crystals are mounted on a diffractometer for X-ray analysis. The crystal is maintained at a specific temperature, often a cryogenic temperature like 293 K, to minimize thermal vibrations of the atoms.
-
Instrumentation: A diffractometer, such as a Rigaku SCXmini, equipped with a fine-focus sealed tube X-ray source is commonly used.[2]
-
Radiation Source: Monochromatic radiation, typically Molybdenum Kα (Mo Kα) radiation, is directed at the crystal.[1][2]
-
Data Collection Strategy: The diffractometer rotates the crystal while irradiating it with X-rays. A detector, such as a CCD, collects the diffraction patterns, which appear as a series of spots of varying intensities. A complete dataset is obtained by collecting a large number of frames at different crystal orientations.[3]
-
Absorption Correction: The collected data is corrected for absorption effects, which can be done using a multi-scan method with software like CrystalClear.[1][2]
3. Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.
-
Structure Solution: The intensities of the diffraction spots are used to determine the arrangement of atoms within the unit cell. This is typically achieved using direct methods with software such as SHELXS97.[1][2]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method, for example, with the SHELXL97 program.[1][2] This process optimizes the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]
Data Presentation: Crystallographic Data of Fluoroindole Carboxylic Acid Isomers
The following tables summarize the crystallographic data for 5-Fluoro-1H-indole-3-carboxylic acid and 6-Fluoro-1H-indole-3-carboxylic acid. This data provides a valuable reference for what can be expected for this compound.
Table 1: Crystal Data and Structure Refinement for Fluoroindole Carboxylic Acid Isomers
| Parameter | 5-Fluoro-1H-indole-3-carboxylic acid[1] | 6-Fluoro-1H-indole-3-carboxylic acid[2] |
| Empirical Formula | C₉H₆FNO₂ | C₉H₆FNO₂ |
| Formula Weight | 179.15 | 179.15 |
| Temperature (K) | 293 | 293 |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | ||
| a (Å) | 4.4176 (9) | 7.0054 (14) |
| b (Å) | 11.073 (2) | 11.699 (2) |
| c (Å) | 16.014 (3) | 9.2947 (19) |
| β (°) | 96.63 (3) | 104.15 (3) |
| Volume (ų) | 778.1 (3) | 738.7 (3) |
| Z | 4 | 4 |
| Data Collection | ||
| Reflections Collected | 7874 | 7541 |
| Independent Reflections | 1788 | 1693 |
| R(int) | 0.068 | 0.033 |
| Refinement | ||
| R[F² > 2σ(F²)] | 0.054 | 0.043 |
| wR(F²) | 0.137 | 0.115 |
| Goodness-of-fit (S) | 1.02 | 1.08 |
Table 2: Data Collection and Refinement Details
| Parameter | 5-Fluoro-1H-indole-3-carboxylic acid[1] | 6-Fluoro-1H-indole-3-carboxylic acid[2] |
| Diffractometer | Rigaku SCXmini CCD | Rigaku SCXmini |
| Absorption Correction | Multi-scan | Multi-scan |
| Tmin, Tmax | 0.982, 0.993 | 0.961, 0.974 |
| No. of reflections with I > 2σ(I) | 1153 | 1418 |
| No. of parameters | 123 | 123 |
| H-atom treatment | Mixture of independent and constrained | Mixture of independent and constrained |
| Δρmax, Δρmin (e Å⁻³) | 0.18, -0.26 | 0.21, -0.21 |
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical role of this compound in drug discovery.
References
Potential Therapeutic Targets of 4-Fluoro-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-indole-2-carboxylic acid is a fluorinated derivative of the indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and physicochemical properties, making it a valuable building block in the design of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the visualization of relevant biological pathways and workflows. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including those with anti-cancer, anti-inflammatory, and antiviral properties.[2]
Primary Therapeutic Target: HIV-1 Integrase
A significant body of research has identified the therapeutic potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[3][4][5] These derivatives have been shown to effectively block the strand transfer activity of integrase, preventing the integration of viral DNA into the host genome.[5][6]
Mechanism of Action
Derivatives of indole-2-carboxylic acid act as integrase strand transfer inhibitors (INSTIs).[3][4][5] The core structure, featuring the indole nucleus and the C2 carboxyl group, is capable of chelating the two Mg²⁺ ions within the active site of the HIV-1 integrase.[3][5][6] This interaction is crucial for inhibiting the enzyme's function. Structural optimization, particularly the introduction of a long branch at the C3 position of the indole core, has been shown to enhance the interaction with a hydrophobic cavity near the active site, leading to a marked increase in inhibitory effect.[3][4][5]
Quantitative Data: HIV-1 Integrase Inhibition
The following table summarizes the in vitro inhibitory activity of a key indole-2-carboxylic acid derivative against HIV-1 integrase.
| Compound ID | Structure | Target | Assay Type | IC₅₀ (µM) |
| 1 | Indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | 32.37[6] |
| 17a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | 3.11[6] |
| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | 0.13[3][4][5] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
The inhibitory activity of the indole-2-carboxylic acid derivatives against HIV-1 integrase is typically evaluated using an in vitro strand transfer assay. A detailed protocol is as follows:
Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against the strand transfer activity of recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA (vDNA) substrate, typically a labeled oligonucleotide
-
Target DNA (tDNA) substrate
-
Assay buffer (e.g., containing MOPS, DTT, MgCl₂, and NaCl)
-
Test compounds dissolved in DMSO
-
Control inhibitor (e.g., Raltegravir)
-
DNA binding dye (e.g., SYBR Green)
-
96-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Pre-incubation: Recombinant HIV-1 integrase is pre-incubated with the donor DNA in the assay buffer to allow for the formation of the enzyme-DNA complex.
-
Compound Addition: The test compounds, serially diluted in DMSO, are added to the wells containing the integrase-DNA complex. A DMSO-only control and a positive control inhibitor are also included.
-
Initiation of Strand Transfer: The strand transfer reaction is initiated by the addition of the target DNA.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for the strand transfer reaction to proceed.
-
Detection: The reaction is stopped, and a DNA binding dye is added. The fluorescence is measured using a plate reader. The signal is proportional to the amount of strand transfer product formed.
-
Data Analysis: The fluorescence data is normalized to the controls, and the IC₅₀ values are calculated by fitting the dose-response curves using a suitable nonlinear regression model.
Visualizations
Caption: HIV-1 integration pathway and the inhibitory action of indole-2-carboxylic acid derivatives.
Caption: Experimental workflow for the development of indole-2-carboxylic acid-based HIV-1 integrase inhibitors.
Other Potential Therapeutic Targets
While HIV-1 integrase is a well-defined target, the this compound scaffold holds promise for modulating the activity of other key biological molecules implicated in various diseases.
SETD2 Histone Methyltransferase
A derivative of this compound has been identified as a component of a selective inhibitor of SETD2 (SET domain containing 2), a histone methyltransferase.[7] The inhibitor, EZM0414 (N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide), demonstrates potential antineoplastic activity by inhibiting SETD2-mediated methylation of histones and non-histone proteins, which are involved in transcriptional regulation, DNA damage repair, and RNA splicing.[7]
References
- 1. This compound | 399-68-8 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis of 4-Fluoro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Fluoro-1H-indole-2-carboxylic acid, a valuable building block in pharmaceutical research and drug development. The synthesis is based on the classical Fischer indole synthesis methodology, followed by ester hydrolysis. The protocol is divided into three main stages: formation of the ethyl pyruvate (3-fluorophenyl)hydrazone intermediate, subsequent acid-catalyzed cyclization to ethyl 4-fluoro-1H-indole-2-carboxylate, and final hydrolysis to the target carboxylic acid. This document includes detailed experimental procedures, a summary of expected quantitative data, and a workflow diagram for clarity.
Introduction
Indole derivatives are a critical class of heterocyclic compounds frequently found in the core structure of many pharmaceutical agents. The fluorine atom in this compound can significantly influence the compound's physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins, making it a desirable scaffold for medicinal chemistry. The Fischer indole synthesis is a reliable and widely used method for the preparation of indole derivatives from arylhydrazines and carbonyl compounds.[1][2][3] This protocol outlines a practical approach to synthesize this compound for research and development purposes.
Synthesis Workflow
The overall synthetic pathway is depicted in the following workflow diagram.
References
Application Notes and Protocols: Derivatization of 4-Fluoro-1H-indole-2-carboxylic Acid for Drug Design
Introduction
4-Fluoro-1H-indole-2-carboxylic acid is a versatile scaffold in medicinal chemistry, utilized as a key intermediate in the synthesis of a wide range of biologically active compounds.[1] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidates.[2] This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on the synthesis of amide and ester derivatives with potential applications in anti-cancer, anti-inflammatory, and antiviral therapies.
Derivatization Strategies
The primary points for derivatization of this compound are the carboxylic acid group (C2), the indole nitrogen (N1), and the indole ring itself (positions C3, C5, C6, C7). The most common derivatization involves the carboxylic acid to form amides and esters.
Caption: Derivatization strategies for this compound.
Biological Applications and Quantitative Data
Derivatives of this compound have shown promise in various therapeutic areas. The following table summarizes the biological activities of selected derivatives.
| Compound ID | Derivative Type | Target | Biological Activity (IC₅₀/MIC) | Therapeutic Area |
| 1a | N-Benzylamide | HIV-1 Integrase | 15.70 µM[3] | Antiviral |
| 1b | N-(3-methoxyphenyl)amide | HIV-1 Integrase | 10.06 µM[3] | Antiviral |
| 8f | N-(1-(Adamantan-1-yl)ethyl)-4,6-difluoro-1H-indole-2-carboxamide | M. tuberculosis | 0.62 µM[4] | Anti-mycobacterial |
| 8g | N-(1-(Adamantan-1-yl)ethyl)-5-fluoro-1H-indole-2-carboxamide | M. tuberculosis | 0.32 µM[4] | Anti-mycobacterial |
| 9a | N-Benzyl-4,6-difluoro-1H-indole-2-carboxamide | AT/RT Cancer Cells (BT12) | 0.89 µM[4] | Anticancer |
| 17a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid | HIV-1 Integrase | 3.11 µM[3][5] | Antiviral |
| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | HIV-1 Integrase | 0.13 µM[6][7] | Antiviral |
| C11 | 1H-indole-2-carboxylic acid derivative | 14-3-3η protein / Liver Cancer Cells | Not specified, potent inhibitor | Anticancer |
| 9o-1 | 6-acetamido-indole-2-carboxylic acid derivative | IDO1/TDO | IDO1: 1.17 µM, TDO: 1.55 µM[8] | Anticancer |
Experimental Protocols
This protocol describes a standard procedure for the synthesis of 4-fluoro-1H-indole-2-carboxamides using a coupling agent.
Caption: Workflow for amide synthesis.
Materials:
-
This compound
-
Appropriate amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) OR HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq) (or HATU, 1.2 eq).
-
Add the desired amine (1.1 eq) followed by DIPEA or TEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
This protocol outlines the synthesis of this compound esters.
Caption: Workflow for ester synthesis.
Materials:
-
This compound
-
Appropriate alcohol (R-OH), to be used as the solvent
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or TsOH.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize with a saturated solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Signaling Pathways
Certain indole derivatives exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
The anti-inflammatory effects of some indole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[10][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluoro-1H-indole-2-carboxylic Acid in the Synthesis of HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Fluoro-1H-indole-2-carboxylic acid as a key scaffold in the synthesis of novel HIV-1 integrase inhibitors. This document includes detailed synthetic protocols, quantitative activity data, and visualizations of the mechanism of action and experimental workflows.
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral drug development. Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block the integration of the viral DNA into the host genome. Recent research has identified indole-2-carboxylic acid derivatives as a promising scaffold for the development of new INSTIs. Specifically, derivatives of this compound have demonstrated significant inhibitory activity against HIV-1 integrase. These compounds are believed to function by chelating the essential magnesium ions within the enzyme's active site, thereby preventing the crucial strand transfer step of integration.[1][2]
Data Presentation
The following tables summarize the in vitro activity of various indole-2-carboxylic acid derivatives against HIV-1 integrase. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting the strand transfer activity of the enzyme.
Table 1: Inhibitory Activity of C3-Substituted Indole-2-Carboxylic Acid Derivatives
| Compound | R Group at C3 | IC50 (μM) |
| 1 | H | 32.37[1] |
| 4a | 2-methoxyphenyl | 10.06[1] |
| 4b | 3-methoxyphenyl | 15.70[1] |
| 4d | 4-chlorophenyl | 13.28[1] |
| 4e | 4-fluorophenyl | 11.54[1] |
Table 2: Inhibitory Activity of C3 and C6-Substituted Indole-2-Carboxylic Acid Derivatives
| Compound | R Group at C3 | R' Group at C6 | IC50 (μM) |
| 16h | H | 4-fluorobenzylamino | 8.68[1] |
| 16i | H | 4-chlorobenzylamino | 14.65[1] |
| 16j | H | 4-bromobenzylamino | 9.67[1] |
| 17a | H | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl) | 3.11[1][3][4] |
| 20a | long-chain p-trifluorophenyl | - | 0.13[2][5] |
Experimental Protocols
General Synthesis of Ethyl 1H-indole-2-carboxylate Derivatives
This protocol describes a general method for the synthesis of the core indole structure, which can then be further modified.
Procedure:
-
Dissolve 1H-indole-2-carboxylic acid (1 equivalent) in thionyl chloride (SOCl2) at 0°C.
-
Stir the solution for 1 hour at 0°C.
-
Remove the excess SOCl2 by rotary evaporation to obtain the acyl chloride intermediate as an oil.
-
Add absolute ethanol to the resulting oil at room temperature.
-
Stir the solution overnight.
-
Collect the precipitated product, ethyl 1H-indole-2-carboxylate, by vacuum filtration.
-
The crude product can be further purified by recrystallization from methanol.[6]
Synthesis of 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid (Compound 17a)
This protocol outlines the synthesis of a specific, highly potent inhibitor.
Procedure:
-
To a solution of the corresponding ethyl ester precursor in a mixture of methanol and water, add sodium hydroxide.
-
Heat the reaction mixture and stir for an appropriate time to facilitate the hydrolysis of the ester.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield the final carboxylic acid derivative.
Note: The detailed synthesis of the precursor to compound 17a involves multiple steps which are detailed in the primary literature.
In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol provides a general procedure for evaluating the inhibitory activity of the synthesized compounds against HIV-1 integrase. This assay is based on the principles of commercially available kits.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (biotin-labeled)
-
Target DNA (digoxigenin-labeled)
-
Assay buffer
-
Wash buffer
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution
Procedure:
-
Coat the streptavidin-coated microplate wells with the biotin-labeled donor DNA.
-
Wash the wells to remove unbound DNA.
-
Add the recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Add the test compounds (indole-2-carboxylic acid derivatives) at various concentrations to the wells.
-
Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction.
-
Incubate to allow the integration of the donor DNA into the target DNA.
-
Wash the wells to remove unreacted components.
-
Add the anti-digoxigenin antibody-enzyme conjugate and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the enzyme substrate and incubate to develop a signal.
-
Stop the reaction and measure the signal (e.g., absorbance) using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.[7][8][9]
Visualizations
Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer
The following diagram illustrates the proposed mechanism by which indole-2-carboxylic acid derivatives inhibit the strand transfer reaction catalyzed by HIV-1 integrase.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. xpressbio.com [xpressbio.com]
Application of 4-Fluoro-1H-indole-2-carboxylic Acid in Anti-Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, derivatives of indole-2-carboxylic acid have garnered significant attention in oncology research due to their potential to inhibit various cancer cell signaling pathways. The introduction of a fluorine atom at the 4-position of the indole ring, yielding 4-Fluoro-1H-indole-2-carboxylic acid, offers a strategic modification to enhance metabolic stability, membrane permeability, and binding affinity to target proteins. This document provides an overview of the application of this compound as a key building block in the synthesis of novel anti-cancer agents, along with detailed protocols for their evaluation. While direct anti-cancer studies on this compound itself are limited, its derivatives are of high interest. This compound serves as a crucial starting material for creating a diverse library of therapeutic candidates.[1]
Rationale for Fluorination
The fluorine atom at the C4 position of the indole ring can significantly influence the molecule's physicochemical properties. It can alter the acidity of the N-H proton, modulate the electron density of the aromatic system, and participate in hydrogen bonding or other non-covalent interactions with biological targets. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates.
Key Anti-Cancer Targets and Mechanisms
Research on indole-2-carboxylic acid derivatives has identified several key molecular targets and mechanisms of action in cancer therapy:
-
Kinase Inhibition: Many indole-based compounds are potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
-
Protein-Protein Interaction Inhibition: Derivatives of 1H-indole-2-carboxylic acid have been designed to disrupt critical protein-protein interactions, such as targeting the 14-3-3η protein, which is involved in liver cancer.[2]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of pro-apoptotic and anti-apoptotic proteins.[3]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can halt the proliferation of cancer cells at different phases (e.g., G1-S or G2/M phase).[2][4]
Data Presentation: Cytotoxicity of Indole-2-Carboxamide Derivatives
The following tables summarize the in vitro anti-proliferative activity of various indole-2-carboxamide derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). While these are not direct derivatives of this compound, they represent the potential efficacy that can be achieved with this class of compounds.
Table 1: IC50 Values (µM) of Thiazolyl-indole-2-carboxamide Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | Caco-2 (Colon) | HepG2 (Liver) |
| 6e | 4.36 | 10.51 | 23.86 | 69.63 |
| 6i | 6.10 | 12.84 | 18.32 | 32.74 |
| 6q | 8.21 | 15.63 | 21.47 | 41.28 |
| 6v | 6.49 | 11.27 | 16.91 | 35.16 |
| Dasatinib (Ref) | 46.83 | 52.19 | 60.84 | 55.71 |
| Doxorubicin (Ref) | 4.17 | 5.57 | 4.89 | 5.12 |
Data extracted from a study on thiazolyl-indole-2-carboxamide derivatives, demonstrating potent cytotoxicity against various cancer cell lines.[4][5]
Table 2: IC50 Values (µM) of Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors
| Compound | MCF-7 (Breast) |
| 5d | 1.15 |
| 5e | 0.95 |
| 5h | 1.50 |
| 5i | 1.20 |
| 5j | 1.30 |
| 5k | 1.00 |
| Doxorubicin (Ref) | 1.10 |
Data from a study on indole-2-carboxamides showing potent antiproliferative activity against the MCF-7 breast cancer cell line.[3]
Experimental Protocols
Protocol 1: Synthesis of N-substituted-4-fluoro-1H-indole-2-carboxamides
This protocol provides a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a coupling agent like HATU
-
Desired primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Acid Chloride Formation (Method A):
-
Suspend this compound (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling (Method A):
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Direct Amide Coupling (Method B with HATU):
-
Dissolve this compound (1 equivalent), the desired amine (1.2 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated LiCl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., Doxorubicin) in the complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway Diagram
Caption: Potential mechanisms of action for indole-2-carboxylic acid derivatives.
Experimental Workflow Diagram
Caption: General workflow for synthesis and evaluation of anti-cancer agents.
Conclusion
This compound represents a valuable starting material for the development of novel anti-cancer therapeutics. Its derivatives have the potential to target multiple dysregulated pathways in cancer cells, leading to potent anti-proliferative and pro-apoptotic effects. The provided protocols offer a foundational framework for researchers to synthesize and evaluate new compounds based on this promising scaffold. Further research focusing on the synthesis and biological evaluation of a focused library of 4-fluoro-1H-indole-2-carboxamides is warranted to identify lead candidates for further preclinical and clinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: NMR Characterization of 4-Fluoro-1H-indole-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-indole-2-carboxylic acid and its derivatives are a class of compounds of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in many biologically active molecules, and the introduction of a fluorine atom can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these fluorinated indole derivatives. This document provides detailed application notes and experimental protocols for the NMR characterization of the parent compound and its derivatives.
Key Applications
The unique properties of this compound make it a valuable building block in several research areas:
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[1]
-
Biochemical Research: It is utilized in studies to understand enzyme mechanisms and receptor interactions.[1]
-
Materials Science: The electronic properties of this molecule make it a candidate for the development of novel organic materials.[1]
NMR Spectroscopic Characterization
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are crucial for complete characterization.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. Key expected signals for this compound include:
-
NH Proton: A broad singlet corresponding to the indole nitrogen proton, typically observed downfield.
-
Aromatic Protons: A set of signals for the protons on the benzene and pyrrole rings of the indole scaffold. The fluorine atom at the 4-position will influence the chemical shifts and coupling patterns of the adjacent protons (H5, H3).
-
Carboxylic Acid Proton: A very broad singlet, often far downfield, corresponding to the acidic proton of the carboxylic acid group.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of different carbon environments in the molecule. The signals are typically spread over a wider range than in ¹H NMR. For this compound, key features include:
-
Carbonyl Carbon: A signal in the downfield region (around 160-180 ppm) corresponding to the carboxylic acid carbon.
-
Aromatic Carbons: A series of signals for the carbons of the indole ring. The carbon directly attached to the fluorine atom (C4) will exhibit a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will show smaller, multi-bond C-F couplings.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[2]
Data Presentation: NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. The data is based on known values for similar indole derivatives and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~11.0 - 12.0 | br s | - |
| H3 | ~7.0 - 7.2 | d | J(H3-F) ≈ 2-3 |
| H5 | ~6.8 - 7.0 | dd | J(H5-H6) ≈ 8-9, J(H5-F) ≈ 10-12 |
| H6 | ~7.1 - 7.3 | t | J(H6-H5) ≈ 8-9, J(H6-H7) ≈ 7-8 |
| H7 | ~7.4 - 7.6 | d | J(H7-H6) ≈ 7-8 |
| COOH | >12.0 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C2 | ~130 - 135 | d | J(C2-F) ≈ 3-5 |
| C3 | ~105 - 110 | d | J(C3-F) ≈ 4-6 |
| C3a | ~125 - 130 | d | J(C3a-F) ≈ 10-15 |
| C4 | ~155 - 160 | d | J(C4-F) ≈ 240-250 |
| C5 | ~110 - 115 | d | J(C5-F) ≈ 20-25 |
| C6 | ~120 - 125 | s | - |
| C7 | ~115 - 120 | d | J(C7-F) ≈ 3-5 |
| C7a | ~135 - 140 | s | - |
| COOH | ~165 - 170 | s | - |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Dissolve the Sample: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the NH and COOH protons.
-
Ensure Complete Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Add Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to the appropriate nucleus and solvent.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum manually or automatically.
-
Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup: Tune and shim the spectrometer for ¹³C observation.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 200-240 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Protocol 4: ¹⁹F NMR Data Acquisition
-
Instrument Setup: Tune and shim the spectrometer for ¹⁹F observation.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A wider spectral width may be necessary depending on the derivatives being analyzed.
-
Number of Scans: 64 to 128 scans.
-
Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.
-
Visualization of Key Concepts
The following diagrams illustrate the structure of the target molecule, a general synthetic pathway for its derivatives, and a typical workflow for NMR characterization.
Caption: Chemical structure of this compound.
Caption: General synthetic pathways for derivatives.
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
NMR spectroscopy is a cornerstone technique for the structural verification and characterization of this compound and its derivatives. By employing a combination of ¹H, ¹³C, and ¹⁹F NMR experiments and following the detailed protocols outlined in this document, researchers can confidently determine the structure of their synthesized compounds, paving the way for further investigation into their biological activities and potential applications.
References
Application Notes and Protocols for N-Alkylation of 4-Fluoro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indole derivatives is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds. The substituent on the indole nitrogen plays a critical role in modulating the pharmacological properties of these molecules. This document provides a detailed experimental protocol for the N-alkylation of 4-Fluoro-1H-indole-2-carboxylic acid, a valuable starting material in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid moiety offers a handle for further functionalization. The following protocol is based on established methods for the N-alkylation of indoles, adapted for this specific substrate.[1][2][3]
Core Reaction Scheme
The N-alkylation of this compound is typically achieved through a two-step process in one pot: initial deprotonation of the indole nitrogen and the carboxylic acid proton with a suitable base, followed by the introduction of an alkylating agent.
General Reaction:
Experimental Protocol
This protocol details a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bars
-
Ice bath
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. A typical concentration ranges from 0.1 to 0.5 M.[1][3]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH) (2.2 - 2.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The use of more than two equivalents of base is necessary to deprotonate both the carboxylic acid and the indole N-H proton.[4] The addition should be done slowly to control the evolution of hydrogen gas.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes, and then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the cessation of gas evolution.[1][2]
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[2]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[2]
-
Work-up:
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure N-alkylated product.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of indole derivatives, which can be adapted and used to record results for this compound.
| Entry | Alkylating Agent (R-X) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH (2.2) | DMF | RT | 4 | e.g., 85 |
| 2 | Ethyl Bromide | NaH (2.2) | DMF | RT | 12 | e.g., 78 |
| 3 | Benzyl Bromide | NaH (2.2) | DMF | RT | 8 | e.g., 90 |
| 4 | Allyl Bromide | NaH (2.2) | DMF | RT | 6 | e.g., 82 |
Note: Yields are hypothetical and will vary based on the specific alkylating agent, reaction scale, and purification efficiency.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.
Caption: Experimental workflow for N-alkylation.
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete Deprotonation: Ensure the NaH is fresh and added in sufficient excess to deprotonate both acidic protons. The reaction mixture should be stirred adequately to ensure complete deprotonation before adding the alkylating agent.[1]
-
Reagent Purity: Use anhydrous solvents and ensure the purity of the starting material and alkylating agent. Water can quench the base.[1]
-
Reaction Temperature and Time: For less reactive alkylating agents, increasing the reaction temperature may be necessary. Monitor the reaction progress to determine the optimal reaction time.[1]
-
-
Side Reactions:
-
C3-Alkylation: While N-alkylation is generally favored under these conditions, especially with the C2 position substituted, C3-alkylation can sometimes occur.[5] Using a polar aprotic solvent like DMF typically favors N-alkylation.[1]
-
Reaction with DMF: At elevated temperatures, NaH can react with DMF. If heating is required, consider using an alternative solvent like THF.[4][6]
-
This protocol provides a robust starting point for the N-alkylation of this compound. Researchers should optimize the conditions based on the specific alkylating agent used and the scale of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Note: A Scalable, Two-Step Synthesis of 4-Fluoro-1H-indole-2-carboxylic Acid for Pharmaceutical Research and Development
Abstract
This application note details a robust and scalable two-step synthesis of 4-Fluoro-1H-indole-2-carboxylic acid, a key building block in the development of novel therapeutics. The synthesis employs the classical Fischer indole synthesis followed by ester hydrolysis, offering a reliable and high-yielding route to the target compound. This document provides detailed experimental protocols, quantitative data, and process flow diagrams to facilitate the successful scale-up of this important intermediate for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable heterocyclic compound widely utilized in medicinal chemistry and pharmaceutical development.[1] The presence of the fluorine atom at the 4-position of the indole ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Consequently, this molecule serves as a crucial intermediate in the synthesis of a variety of bioactive compounds with potential therapeutic applications. The development of a scalable and efficient synthetic route is therefore of high importance for advancing drug discovery programs.
The presented method is based on the well-established Fischer indole synthesis, a reliable reaction for the formation of the indole ring system.[2][3] This is followed by a straightforward hydrolysis of the resulting ester to yield the final carboxylic acid. This two-step approach is amenable to large-scale production, utilizing readily available starting materials and straightforward reaction conditions.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two main steps:
-
Fischer Indole Synthesis: Reaction of (3-Fluorophenyl)hydrazine hydrochloride with ethyl pyruvate to yield Ethyl 4-Fluoro-1H-indole-2-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the final product, this compound.
Caption: Overall synthetic route for this compound.
Data Presentation
The following tables summarize the quantitative data for the scalable synthesis of this compound.
Table 1: Reagent and Product Quantities for Pilot Scale Synthesis
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| (3-Fluorophenyl)hydrazine hydrochloride | 162.60 | 1.0 | 162.6 g |
| Ethyl pyruvate | 116.12 | 1.0 | 116.1 g (113.8 mL) |
| Ethyl 4-Fluoro-1H-indole-2-carboxylate | 207.20 | - | Theoretical: 207.2 g |
| Sodium Hydroxide | 40.00 | 2.0 | 80.0 g |
| This compound | 179.15 | - | Theoretical: 179.2 g |
Table 2: Process Parameters and Yields
| Step | Reaction Time | Temperature | Solvent | Yield | Purity |
| 1. Fischer Indole Synthesis | 4-6 hours | Reflux (~78 °C) | Ethanol | 75-85% | >95% (crude) |
| 2. Hydrolysis | 2-3 hours | Reflux (~80 °C) | Ethanol/Water | 85-95% | >97% |
| Overall | ~64% [4] | >97% [4] |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-Fluoro-1H-indole-2-carboxylate
This procedure is adapted from the general Fischer indole synthesis methodology.[2][3]
Materials:
-
(3-Fluorophenyl)hydrazine hydrochloride (1.0 eq)
-
Ethyl pyruvate (1.0 eq)
-
Ethanol (5-10 volumes)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Charge the reactor with (3-Fluorophenyl)hydrazine hydrochloride and ethanol.
-
Stir the mixture to form a suspension.
-
Slowly add ethyl pyruvate to the suspension at ambient temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to 0-5 °C.
-
The product will precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol.
-
Dry the product, Ethyl 4-Fluoro-1H-indole-2-carboxylate, under vacuum at 40-50 °C.
Step 2: Synthesis of this compound (Hydrolysis)
This procedure describes the saponification of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 4-Fluoro-1H-indole-2-carboxylate (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol (3-5 volumes)
-
Water (3-5 volumes)
-
Concentrated Hydrochloric Acid
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Addition funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Charge the reactor with Ethyl 4-Fluoro-1H-indole-2-carboxylate and a mixture of ethanol and water.
-
Add sodium hydroxide pellets or a concentrated aqueous solution to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours.
-
Monitor the disappearance of the starting material by a suitable analytical method (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of 2-3, causing the product to precipitate.
-
Cool the suspension to 0-5 °C to maximize precipitation.
-
Filter the solid product and wash with cold water until the filtrate is neutral.
-
Dry the final product, this compound, under vacuum at 50-60 °C.
Process Workflow and Diagrams
The following diagrams illustrate the logical workflow of the synthesis and purification processes.
Caption: Detailed workflow for the synthesis and purification of this compound.
Conclusion
The two-step synthesis of this compound presented in this application note provides a scalable and efficient method for producing this important pharmaceutical intermediate. The use of the Fischer indole synthesis followed by hydrolysis offers high yields and purity. The detailed protocols and process diagrams are intended to guide researchers and process chemists in the successful implementation and scale-up of this synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-1H-indole-2-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in the synthesis of 4-Fluoro-1H-indole-2-carboxylic acid. The following guides and FAQs address common issues encountered during the key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and where do yield issues typically arise?
A1: A prevalent and effective method involves a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole ring.[1][2] Low yields can occur at either stage. In the Japp-Klingemann step, incomplete diazotization or undesired side reactions during the coupling can reduce the yield of the necessary hydrazone.[2][3] During the Fischer indole synthesis, the choice of acid catalyst, reaction temperature, and purity of the hydrazone are critical factors that can lead to significant yield loss.[4][5]
Q2: My Fischer indole synthesis step is resulting in a very low yield. What are the most critical initial checks?
A2: The most critical factors for a successful Fischer indole synthesis are the purity of the starting materials (the hydrazone and the carbonyl compound) and the choice and concentration of the acid catalyst.[4] Impurities can lead to side reactions, while an inappropriate catalyst can fail to promote the key cyclization step efficiently or may even cause decomposition.[4][6] Additionally, the reaction often requires elevated temperatures, but excessive heat can degrade the product.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to optimize reaction time and temperature.[4]
Q3: I am observing multiple spots on my TLC plate after the Fischer indole synthesis. What could be the cause?
A3: The presence of multiple spots suggests the formation of byproducts. This can be due to several factors, including the formation of regioisomers if an unsymmetrical ketone was used in the synthesis of the hydrazone.[4] Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of the starting material or the final indole product.[4] The use of a milder synthetic route or careful optimization of the reaction conditions may be necessary to improve selectivity.[4]
Q4: How important is the quality of the starting 4-fluoroaniline for the initial Japp-Klingemann reaction?
A4: The purity of the starting aniline is extremely important. Electron-rich anilines can be poor substrates for diazotization, leading to the formation of tarry byproducts and a less stable diazonium salt solution.[3] Impurities in the aniline can interfere with the diazotization process, leading to a lower concentration of the active diazonium salt and consequently a lower yield of the desired hydrazone.
Troubleshooting Guides
Issue 1: Low Yield in Japp-Klingemann Reaction Step
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Diazotization of 4-fluoroaniline | Ensure the reaction is carried out at 0-5 °C to prevent decomposition of the diazonium salt.[3] Use a slight excess (e.g., 1.05 equivalents) of sodium nitrite to ensure complete conversion, but avoid a large excess which can cause side reactions.[3] Add the sodium nitrite solution slowly beneath the surface of the acidic aniline solution to prevent loss of nitrous gases.[3] | A clear solution of the diazonium salt, leading to improved coupling efficiency. |
| Decomposition of Diazonium Salt | Use the prepared diazonium salt solution immediately in the subsequent coupling step, as it can be unstable even at low temperatures.[3] | Minimized loss of the reactive intermediate, maximizing the potential yield of the hydrazone. |
| Inefficient Coupling with β-keto-ester | Ensure the pH of the reaction mixture is appropriately controlled (typically weakly acidic to neutral) by using a buffer like sodium acetate.[2] Maintain a low temperature (0-10 °C) during the addition of the diazonium salt to the β-keto-ester solution. | Efficient formation of the azo intermediate, which then converts to the desired hydrazone. |
| Formation of Stable Azo Byproduct | Some reaction conditions can favor the formation of a stable azo compound instead of the hydrazone.[2] Adjusting the pH or temperature may be necessary to facilitate the desired hydrolysis and rearrangement to the hydrazone.[2] | Conversion of the azo intermediate to the target hydrazone, increasing the overall yield. |
Issue 2: Low Yield in Fischer Indole Synthesis Step
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Quality of Hydrazone Intermediate | Purify the hydrazone from the Japp-Klingemann reaction before use, for example, by recrystallization. Impurities can inhibit the catalyst or cause side reactions.[4] | A clean reaction with fewer byproducts and an improved yield of the final indole. |
| Inappropriate Acid Catalyst | The choice of acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) is critical.[4][5] Perform small-scale test reactions to screen different acid catalysts and concentrations to find the optimal conditions for your specific substrate. | Identification of an effective catalyst that promotes efficient cyclization without causing degradation. |
| Suboptimal Reaction Temperature and Time | Monitor the reaction progress closely using TLC.[4] If the reaction is slow, gradually increase the temperature. Avoid excessively high temperatures or long reaction times, which can lead to product decomposition.[4] | The reaction goes to completion with minimal degradation of the desired product. |
| Presence of Water | Conduct the reaction under anhydrous conditions. Water can interfere with the acid catalyst and the reaction intermediates, hindering the cyclization step.[4] | Improved efficiency of the key[7][7]-sigmatropic rearrangement and cyclization steps. |
Experimental Protocols
Protocol 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
This protocol is a representative procedure based on the general principles of the Japp-Klingemann reaction.[1][8]
-
Diazotization: Dissolve 4-fluoroaniline (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water at 0-5 °C. To this stirred solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol and cool to 0-5 °C.
-
Reaction: Add the cold diazonium salt solution dropwise to the stirred β-keto-ester solution. Maintain the temperature below 10 °C.
-
Workup: After the addition is complete, allow the reaction to stir for several hours, letting it slowly warm to room temperature. The resulting phenylhydrazone product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification, typically by recrystallization.
Protocol 2: Fischer Indole Synthesis of this compound
This protocol is adapted from the general methodology of the Fischer indole synthesis.[4][5]
-
Reaction Setup: Combine the purified phenylhydrazone of ethyl pyruvate (from the Japp-Klingemann reaction, 1.0 eq) with an acid catalyst. Polyphosphoric acid (PPA) is often effective and can serve as both the catalyst and solvent. Alternatively, a Lewis acid like ZnCl₂ in a high-boiling solvent can be used.[4]
-
Cyclization: Heat the mixture, typically to temperatures between 80-150 °C, depending on the catalyst used.[4] Monitor the reaction progress by TLC until the starting hydrazone is consumed.
-
Hydrolysis and Workup: Cool the reaction mixture and pour it into ice water. If PPA was used, this will hydrolyze the acid. The precipitated solid is the ethyl ester of the target acid.
-
Saponification: Collect the crude ester and hydrolyze it to the carboxylic acid using a base such as NaOH in an ethanol/water mixture.[9]
-
Purification: After hydrolysis, acidify the mixture to precipitate the final product, this compound. The product can be collected by filtration and purified by recrystallization.
Data Presentation
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield
The following table illustrates the potential impact of different acid catalysts on the yield of the indole product. The optimal catalyst must often be determined empirically.[4][6]
| Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield Range (%) | Notes |
| Polyphosphoric Acid (PPA) | 100 - 140 | 1 - 3 | 60 - 85 | Often acts as both solvent and catalyst. Workup can be challenging. |
| Zinc Chloride (ZnCl₂) | 120 - 160 | 2 - 6 | 50 - 75 | A common Lewis acid catalyst; requires anhydrous conditions.[4] |
| Sulfuric Acid (H₂SO₄) | 80 - 100 | 4 - 8 | 45 - 70 | A strong Brønsted acid; can cause charring at higher temperatures.[5] |
| p-Toluenesulfonic Acid (pTSA) | 110 (Toluene) | 6 - 12 | 55 - 80 | A milder Brønsted acid, often used in a refluxing solvent.[5] |
Note: Yields are representative and can vary significantly based on the specific substrate and reaction scale.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Japp klingemann reaction | PPTX [slideshare.net]
- 8. Japp-Klingemann_reaction [chemeurope.com]
- 9. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the Fischer indole synthesis of fluorinated indoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Fischer indole synthesis of fluorinated indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Fischer indole synthesis of fluorinated indoles?
A1: The most prevalent side reactions include:
-
Formation of Regioisomers: With unsymmetrical ketones, the cyclization can occur on either side of the ketone, leading to a mixture of indole regioisomers. The electron-withdrawing nature of fluorine can influence the direction of enolization and, consequently, the isomer ratio.[1][2]
-
N-N Bond Cleavage: The hydrazone intermediate can undergo cleavage of the N-N bond, particularly under harsh acidic conditions or with electron-donating groups on the carbonyl component, leading to the formation of a fluoroaniline byproduct.[3]
-
Decomposition: High temperatures and strong acidic conditions can cause the decomposition of starting materials, intermediates, or the final fluorinated indole product.[3]
-
Sulfonation: When using sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur as a side reaction, especially at elevated temperatures.
-
Dimerization/Polymerization: Under certain conditions, reactive intermediates or the final product can undergo dimerization or polymerization, leading to complex reaction mixtures and reduced yields.
Q2: How does the position of the fluorine substituent on the phenylhydrazine affect the reaction?
A2: The position of the electron-withdrawing fluorine atom on the phenyl ring significantly impacts the reaction's feasibility and outcome. Fluorine's inductive effect reduces the nucleophilicity of the hydrazine, which can slow down the initial hydrazone formation. Furthermore, it can influence the key[4][4]-sigmatropic rearrangement step. For instance, in the synthesis of a selective androgen receptor modulator, the presence of an electron-withdrawing group influenced the regioselectivity of the indolization.[5] Generally, electron-withdrawing groups can hinder the reaction.[2]
Q3: Which acid catalysts are most effective for the synthesis of fluorinated indoles, and what are their typical concentrations?
A3: A range of Brønsted and Lewis acids are employed, and the optimal choice often depends on the specific substrates.[6] Commonly used catalysts include:
-
Polyphosphoric acid (PPA): A strong dehydrating agent and acid catalyst, often used neat or in a solvent.
-
Sulfuric acid (H₂SO₄): A strong Brønsted acid, but can lead to sulfonation side products.
-
Hydrochloric acid (HCl) and p-Toluenesulfonic acid (p-TsOH): Other effective Brønsted acids.[4][6]
-
Boron trifluoride (BF₃): A Lewis acid that can be effective in this synthesis.[3]
The choice of catalyst can affect the regioselectivity of the reaction with unsymmetrical ketones.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials (phenylhydrazine or carbonyl compound). 2. Inappropriate acid catalyst or concentration. 3. Suboptimal reaction temperature (too low or too high). 4. Presence of water in the reaction mixture. 5. N-N bond cleavage of the hydrazone intermediate. | 1. Ensure the purity of starting materials. 2. Screen different acid catalysts (e.g., PPA, ZnCl₂, H₂SO₄, p-TsOH) and optimize their concentration. 3. Optimize the reaction temperature by monitoring the reaction progress with TLC. 4. Conduct the reaction under anhydrous conditions. 5. Use milder reaction conditions or a different catalyst. |
| Multiple Spots on TLC (Byproduct Formation) | 1. Formation of regioisomers with unsymmetrical ketones. 2. Decomposition of starting materials, intermediates, or product due to harsh conditions. 3. Formation of side products like fluoroaniline from N-N bond cleavage. 4. Sulfonation of the aromatic ring if using H₂SO₄. | 1. Modify the acid catalyst or reaction conditions to improve regioselectivity. Stronger acids and higher temperatures may favor the less substituted indole isomer.[1] 2. Lower the reaction temperature and/or use a milder acid catalyst. 3. Employ milder reaction conditions. 4. Use an alternative acid catalyst like PPA or ZnCl₂. |
| Difficulty in Product Isolation/Purification | 1. The product may be volatile. 2. Emulsion formation during aqueous workup. 3. The product may be sensitive to silica gel during column chromatography. | 1. Take care during solvent removal; use moderate vacuum and temperature. 2. Add brine to the aqueous layer to break the emulsion. 3. Consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Quantitative Data Summary
The yield of fluorinated indoles in the Fischer indole synthesis is highly dependent on the specific substrates, catalyst, and reaction conditions. Below is a summary of reported yields for various fluorinated indoles.
| Fluorinated Indole | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Fluoro-3-propyl-1H-indole | 2-Hexanone | Acetic Acid | Glacial Acetic Acid | 100 | - | [1] |
| Ethyl 5-fluoroindole-2-carboxylate | Ethyl pyruvate | Acid catalyst | - | - | - | [8] |
| 2,3,3-trimethyl-5-nitroindolenine | Isopropyl methyl ketone | Acetic acid/HCl | - | Reflux | 30 | [9] |
| 2-Ethyl-3-methylindole | 3-Pentanone | p-Toluenesulfonic acid | None | 100 | 82 | [10] |
Note: The table provides examples and yields can vary significantly based on the specific experimental setup.
Experimental Protocols
General Procedure for the Fischer Indole Synthesis of a Fluorinated Indole
-
Hydrazone Formation: To a solution of the appropriate fluorinated phenylhydrazine (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the desired ketone or aldehyde (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitor by TLC). The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.[11]
-
Indolization: To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid). Heat the reaction mixture, typically between 80-150°C, for 1-6 hours. Monitor the reaction progress by TLC.[3][12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by crystallization.
Visualizations
Experimental Workflow for Fischer Indole Synthesis
Caption: A typical experimental workflow for the Fischer indole synthesis of fluorinated indoles.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the Fischer indole synthesis.
Mechanism of Regioisomer Formation
Caption: Competing pathways leading to the formation of regioisomers.
References
- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. diva-portal.org [diva-portal.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Optimizing catalyst and solvent for 4-Fluoro-1H-indole-2-carboxylic acid synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Fluoro-1H-indole-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method is the Fischer indole synthesis. This reaction involves the cyclization of a phenylhydrazone formed from the condensation of (4-fluorophenyl)hydrazine and a keto-acid, typically pyruvic acid, under acidic conditions.[1]
Q2: I am observing a low yield in my Fischer indole synthesis of this compound. What are the potential causes?
A2: Low yields are a common issue and can stem from several factors:
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the best choice often depends on the specific reaction conditions.[1]
-
Improper Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures, but excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the final product.
-
Poor Quality of Starting Materials: Impurities in the (4-fluorophenyl)hydrazine or pyruvic acid can lead to side reactions and inhibit the catalyst.
-
Presence of Water: The reaction is sensitive to water, which can interfere with the acid catalyst and intermediates. Anhydrous conditions are recommended.
Q3: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are these impurities and how can I minimize them?
A3: The formation of multiple spots on a TLC plate suggests the presence of impurities, which could include:
-
Regioisomers: If an unsymmetrical ketone is used instead of pyruvic acid, two different regioisomeric indoles can be formed.
-
Unreacted Starting Materials: Incomplete reaction can leave starting materials that appear as separate spots.
-
Degradation Products: Harsh reaction conditions can cause the decomposition of the desired product.
To minimize byproduct formation, consider optimizing the reaction temperature and time, using a milder catalyst, and ensuring the purity of your starting materials. Purification by column chromatography is often necessary to isolate the desired product.
Q4: I am having difficulty isolating the final product. What are some common workup and purification challenges?
A4: Challenges in isolating this compound can include:
-
Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult. Adding brine to the aqueous layer can help break the emulsion.
-
Product Solubility: The product may have some solubility in both aqueous and organic phases, leading to losses during extraction. Careful selection of extraction solvents and pH adjustment are crucial.
-
Co-elution of Impurities: During column chromatography, impurities may co-elute with the product. Optimizing the solvent system for chromatography is essential for good separation.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective catalyst | Screen different Brønsted and Lewis acid catalysts (see Table 1). Optimize catalyst loading. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| Presence of water | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of Multiple Products (Byproducts) | Harsh reaction conditions | Lower the reaction temperature and shorten the reaction time. |
| Incorrect catalyst | Experiment with milder catalysts. | |
| Product Degradation | High reaction temperature or prolonged heating | Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Difficulty in Product Purification | Poor separation on silica gel | Try a different solvent system for column chromatography. Consider using a different stationary phase like alumina. |
| Product is not precipitating | Ensure the pH is adjusted correctly to precipitate the carboxylic acid. Cool the solution in an ice bath to aid precipitation. |
Data Presentation
Table 1: Comparison of Catalysts for the Fischer Indole Synthesis of this compound
| Catalyst | Catalyst Type | Reported Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Moderate to Good | [1] |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Moderate to Good | [1] |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Variable | [1] |
| Boron Trifluoride (BF₃) | Lewis Acid | Variable | [1] |
Table 2: Effect of Solvents on Fischer Indole Synthesis
| Solvent | Polarity | General Observations |
| Acetic Acid | Polar Protic | Commonly used, acts as both solvent and catalyst. |
| Ethanol | Polar Protic | Can be used, but may require a stronger acid catalyst. |
| Toluene | Non-polar | Can be used, often with a strong acid catalyst. |
| Dioxane | Polar Aprotic | An alternative solvent for specific applications. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Can be effective, particularly in combination with other solvents.[2] |
Note: The optimal solvent often depends on the chosen catalyst and specific reaction conditions.
Experimental Protocols
Detailed Experimental Protocol for Fischer Indole Synthesis of this compound
This protocol is a general guideline based on the principles of the Fischer indole synthesis. Optimization of specific parameters may be required.
Materials:
-
(4-Fluorophenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution until the free hydrazine precipitates.
-
Extract the (4-fluorophenyl)hydrazine with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free hydrazine.
-
Dissolve the obtained (4-fluorophenyl)hydrazine in anhydrous ethanol.
-
To this solution, add an equimolar amount of pyruvic acid dropwise while stirring.
-
The mixture is typically stirred at room temperature for 1-2 hours or until TLC analysis indicates the complete formation of the hydrazone.
-
The solvent is then removed under reduced pressure to yield the crude phenylhydrazone.
Step 2: Cyclization to this compound
-
To the crude phenylhydrazone, add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone).
-
Heat the mixture with stirring to 80-100 °C for 1-3 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4-Fluoro-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 4-Fluoro-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent method for synthesizing this compound is the Fischer indole synthesis. This reaction involves the condensation of 4-fluorophenylhydrazine with pyruvic acid in the presence of an acid catalyst.
Q2: What are the typical impurities and byproducts encountered in the synthesis of this compound?
During the Fischer indole synthesis of this compound, several byproducts and impurities can form, complicating the purification process. These include:
-
Isomeric Byproducts: The reaction can sometimes yield small amounts of the corresponding 6-fluoro isomer, 6-Fluoro-1H-indole-2-carboxylic acid, depending on the reaction conditions.
-
Unreacted Starting Materials: Residual 4-fluorophenylhydrazine and pyruvic acid may remain in the crude product.
-
Decarboxylation Product: The desired product can undergo decarboxylation under harsh acidic conditions or elevated temperatures, leading to the formation of 4-fluoroindole.
-
Polymeric Materials: Indole derivatives can be prone to polymerization, especially in the presence of strong acids, resulting in tar-like impurities.
-
Side-Reaction Products: The reaction of pyruvic acid with itself or with impurities in the starting materials can lead to various colored and complex byproducts.
Q3: My final product of this compound is discolored (yellow or brown). What is the cause and how can I fix it?
Discoloration in the final product is a common issue and is typically caused by the presence of colored byproducts, often arising from side reactions under harsh oxidation or acidic conditions. To address this, consider the following:
-
Control Reaction Temperature: Avoid excessively high temperatures during the synthesis.
-
Purification by Recrystallization: Recrystallization is an effective method for removing colored impurities. The desired product is often less soluble than the impurities at lower temperatures.
-
Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can help adsorb colored impurities before crystallization.
Troubleshooting Guides
Purification by Recrystallization
Problem: Difficulty in finding a suitable recrystallization solvent.
| Symptom | Possible Cause(s) | Troubleshooting Suggestions |
| Product "oils out" instead of crystallizing. | The solvent is too nonpolar for the compound, or the solution is supersaturated. | Try a more polar solvent or a solvent mixture. Add a small seed crystal to induce crystallization. Ensure a slow cooling rate. |
| Low recovery of purified product. | The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive. | Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Crystals are still colored after recrystallization. | The colored impurity has similar solubility properties to the desired product. | Perform a hot filtration of the dissolved crude product. Treat the solution with activated charcoal before crystallization to adsorb colored impurities. Consider a second recrystallization from a different solvent system. |
Purification by Column Chromatography
Problem: Poor separation of the desired product from impurities.
| Symptom | Possible Cause(s) | Troubleshooting Suggestions |
| Streaking or tailing of the product spot on TLC and broad peaks on the column. | The compound is interacting too strongly with the stationary phase (silica gel is acidic). | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent to protonate the carboxylic acid and reduce its interaction with the silica gel. |
| Co-elution of the product with an impurity. | The polarity of the eluent is not optimal for separating the compounds. | Perform a more thorough TLC analysis with a range of solvent systems to find an eluent that provides better separation. Use a shallower gradient or isocratic elution with the optimized solvent system. |
| Product appears to be degrading on the column. | The compound is sensitive to the acidic nature of the silica gel. | Consider using a less acidic stationary phase, such as neutral alumina. Minimize the time the compound spends on the column by using flash chromatography techniques. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, cost-effective, good for removing colored impurities. | Can have lower yields, may not remove impurities with similar solubility. |
| Column Chromatography | >99% | 70-90% | High resolution for separating closely related impurities. | More time-consuming and requires more solvent than recrystallization. |
| Preparative HPLC | ≥99%[1] | 50-70% | Highest purity achievable, suitable for small-scale purification. | Expensive, requires specialized equipment, lower throughput. |
Table 2: Physical and Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol [1] |
| Appearance | Pale yellow to beige powder[1] |
| Melting Point | 220-224 °C[1] |
| Storage Conditions | 0-8 °C[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, a mixture of ethanol and water is often effective. Other potential solvents include methanol or acetic acid.
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. Add the solvent portion-wise with heating and swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add hot water to the ethanolic solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Eluent Selection: A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane. To prevent tailing, add 0.5-1% acetic acid or formic acid to the eluent mixture. The optimal ratio should be determined by TLC analysis.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate. Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Synthesis of 4-Fluoro-1H-indole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Fluoro-1H-indole-2-carboxylic acid, with a specific focus on preventing tar formation.
Troubleshooting Guide: Tar Formation and Low Yields
Tar formation is a common issue in the Fischer indole synthesis, particularly under harsh acidic conditions and at elevated temperatures. This guide provides a systematic approach to diagnosing and mitigating these problems.
| Observation | Potential Cause | Suggested Solution |
| Dark, viscous reaction mixture (tar) | Excessive heat: High temperatures can lead to the polymerization and degradation of indole intermediates and the final product. | - Lower the reaction temperature and monitor the reaction progress closely using Thin Layer Chromatography (TLC).- Consider using a milder heating method, such as an oil bath, for better temperature control. |
| Strong acid catalyst: Highly concentrated Brønsted or Lewis acids can promote side reactions and decomposition. | - Screen different acid catalysts, including milder options like p-toluenesulfonic acid (p-TSA).- Reduce the concentration of the acid catalyst.- Consider using a solid acid catalyst for easier removal and potentially milder reaction conditions. | |
| Low yield of desired product | Incomplete reaction: The reaction may not have gone to completion due to insufficient heating time or catalyst activity. | - Monitor the reaction by TLC to determine the optimal reaction time.- If using a milder catalyst or lower temperature, a longer reaction time may be necessary. |
| Poor quality of starting materials: Impurities in the 4-fluorophenylhydrazine or pyruvic acid can lead to side reactions. | - Use high-purity, freshly opened, or purified starting materials.- 4-Fluorophenylhydrazine hydrochloride can be used for better stability.[1] | |
| Presence of water: Water can deactivate the acid catalyst and interfere with the reaction intermediates. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents. | |
| Multiple spots on TLC | Formation of side products: Besides tar, other discrete byproducts can form under acidic conditions. | - Optimize the choice of acid catalyst and reaction temperature to improve selectivity.- Consider a one-pot procedure to minimize the handling of intermediates which can be unstable.[2] |
| Difficulty in product isolation | Product degradation on silica gel: The acidic nature of silica gel can cause the degradation of some indole compounds during column chromatography. | - Neutralize the silica gel with a suitable base (e.g., triethylamine) before use.- Consider using a different stationary phase, such as alumina. |
| Product co-elutes with impurities: The polarity of the tarry byproducts may be similar to the desired product, making separation difficult. | - After the reaction, quench the mixture by pouring it onto ice water and filter the crude solid. Wash thoroughly with water to remove the acid catalyst.- Attempt recrystallization from a suitable solvent system to purify the product before resorting to chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Fischer indole synthesis of this compound?
A1: The primary cause of tar formation is the acid-catalyzed polymerization and degradation of the indole nucleus and its precursors at elevated temperatures.[3] The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, which can initiate polymerization under strongly acidic conditions.
Q2: Which acid catalyst is best for minimizing tar formation?
A2: The choice of acid catalyst is critical. While strong acids like polyphosphoric acid (PPA) can be effective, they often lead to more tarring.[4] Milder catalysts such as p-toluenesulfonic acid (p-TSA) or Lewis acids like zinc chloride (ZnCl₂) can offer a better balance between reaction rate and byproduct formation. The optimal catalyst should be determined experimentally for your specific setup.[3][5]
Q3: How does temperature affect tar formation and yield?
A3: Higher temperatures generally accelerate the Fischer indole synthesis but also significantly increase the rate of tar formation. It is a delicate balance; the temperature should be high enough to drive the reaction to completion in a reasonable time but low enough to minimize degradation. Monitoring the reaction by TLC is crucial to find the optimal temperature and reaction time.
Q4: Can I run the synthesis as a one-pot reaction?
A4: Yes, a one-pot procedure is often preferred for the Fischer indole synthesis. This involves reacting the 4-fluorophenylhydrazine with pyruvic acid to form the hydrazone in situ, followed by the addition of the acid catalyst for the cyclization step without isolating the intermediate hydrazone.[2][6] This can minimize the handling of potentially unstable intermediates.
Q5: How can I purify this compound from a tarry reaction mixture?
A5: Purification can be challenging. A common first step is to quench the reaction mixture in ice water to precipitate the crude product. The solid can then be collected by filtration and washed extensively with water. Recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid/water) can be an effective method to remove a significant portion of the tarry impurities.[7] If column chromatography is necessary, using neutralized silica gel or alumina is recommended to prevent product degradation.
Data Presentation
Table 1: Illustrative Comparison of Acid Catalysts on the Yield of this compound and Tar Formation
Note: The following data is illustrative and based on general principles of the Fischer indole synthesis. Actual results may vary based on specific experimental conditions.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Product (%) | Tar Formation (Qualitative) |
| Polyphosphoric Acid (PPA) | 100-120 | 1-2 | 50-65 | High |
| Zinc Chloride (ZnCl₂) | 80-100 | 3-5 | 60-75 | Moderate |
| p-Toluenesulfonic Acid (p-TSA) | 80-100 | 4-6 | 65-80 | Low to Moderate |
| Acetic Acid | Reflux | 8-12 | 40-55 | Low |
Experimental Protocols
Protocol 1: One-Pot Fischer Indole Synthesis of this compound with Minimized Tar Formation
This protocol is designed to minimize tar formation by using a milder acid catalyst and controlled temperature.
Materials:
-
p-Toluenesulfonic acid monohydrate (p-TSA) (1.5 eq)[5]
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophenylhydrazine hydrochloride and ethanol.
-
Stir the mixture at room temperature until the hydrazine salt is dissolved.
-
Slowly add pyruvic acid to the solution.
-
Heat the mixture to a gentle reflux for 1-2 hours to form the hydrazone in situ. Monitor the formation of the hydrazone by TLC.
-
Allow the reaction mixture to cool slightly, then add p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux (around 80-90°C) and monitor the progress of the indole formation by TLC (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid and other water-soluble impurities.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude solid from an ethanol/water mixture.
Mandatory Visualization
References
- 1. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]
- 2. One-Pot Reactions Involving the Fischer Indole Synthesis and Friedel–Crafts Reactions | springerprofessional.de [springerprofessional.de]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. scispace.com [scispace.com]
- 6. Fischer Indole Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 10. Showing Compound Pyruvic acid (FDB008293) - FooDB [foodb.ca]
Technical Support Center: Improving Regioselectivity in the Synthesis of 4-Substituted Indoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in the synthesis of 4-substituted indoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 4-substituted indoles with high regioselectivity?
A1: The synthesis of 4-substituted indoles is challenging due to the inherent reactivity of the indole nucleus. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution, followed by C2, C5, and C7. The C4 and C6 positions are the least reactive, making direct functionalization at C4 difficult without specific strategies.[1][2]
Q2: Which synthetic methods are commonly used for preparing 4-substituted indoles, and what are their limitations?
A2: Several methods can be adapted for the synthesis of 4-substituted indoles:
-
Fischer Indole Synthesis: While versatile, the Fischer indole synthesis can lead to mixtures of regioisomers when using unsymmetrical ketones or meta-substituted phenylhydrazines. The regiochemical outcome is influenced by the nature of the acid catalyst and substituents.[3]
-
Bischler-Möhlau Indole Synthesis: This method often requires harsh reaction conditions and can suffer from poor yields and unpredictable regioselectivity.[4][5]
-
Larock Indole Synthesis: This palladium-catalyzed reaction is effective for 2,3-disubstituted indoles, but controlling regioselectivity for 4-substitution can be challenging and may require specific substrates. Low to moderate regioselectivities are often observed with functionalized alkynes.[6]
-
Transition-Metal-Catalyzed C-H Functionalization: This is a modern and powerful approach that often employs a directing group to achieve high regioselectivity at the C4 position.[1][2][7]
Q3: How can I confirm the regiochemistry of my substituted indole product?
A3: A combination of spectroscopic techniques is essential for unambiguous structure determination:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts and coupling constants of the aromatic protons on the benzene portion of the indole ring are distinct for each regioisomer. 2D NMR techniques like COSY, HSQC, and HMBC can establish connectivity and confirm the substitution pattern. For example, the proton at C4 typically appears as a doublet of doublets and its coupling constants with H5 and H7 can help in its assignment.
-
Mass Spectrometry (MS): While MS provides the molecular weight, fragmentation patterns can sometimes offer clues about the substitution pattern, though isomers often show similar fragmentation.
-
Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum can be influenced by intramolecular hydrogen bonding, which can differ between isomers. For instance, a substituent at C4 may interact with the N-H proton, causing a shift in its absorption band.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Fischer Indole Synthesis
Symptoms: Formation of a mixture of 4-substituted and 6-substituted indole isomers when using a meta-substituted phenylhydrazine.
| Possible Cause | Troubleshooting Steps |
| Nature of the substituent on the phenylhydrazine | Electron-donating groups on the phenylhydrazine ring generally direct the cyclization to the para position, while electron-withdrawing groups can lead to mixtures. If possible, choose a starting material where the electronic bias favors the desired isomer. |
| Choice of acid catalyst | The regioselectivity can be influenced by the acidity of the medium. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3] |
| Reaction temperature and time | Higher temperatures can sometimes lead to the thermodynamic product, which may or may not be the desired isomer. Monitor the reaction at different temperatures to see if the isomeric ratio changes. |
| Steric hindrance | Bulky substituents on the ketone or the phenylhydrazine can influence the direction of cyclization. Consider if modifying the steric bulk of your starting materials is feasible. |
Problem 2: Low Yield and/or Poor Selectivity in Transition-Metal-Catalyzed C4-H Functionalization
Symptoms: Low yield of the desired 4-substituted product, or formation of other isomers (C2, C3, C5, C7).
| Possible Cause | Troubleshooting Steps |
| Ineffective directing group (DG) | The choice of DG is crucial for C4-selectivity. For C4-alkenylation, weakly-coordinating groups like aldehydes or ketones at the C3 position have proven successful.[1][8] For other functionalizations, different DGs might be necessary. Consider screening different directing groups. |
| Incorrect catalyst or ligand | The combination of the transition metal (e.g., Ru, Rh, Pd, Ir) and the ligand is critical. For instance, in some Rh(III)-catalyzed reactions, a trifluoroacetyl group at C3 directs to C4, while an acetyl group directs to C2.[8] Screen different metal precursors and ligands. |
| Suboptimal reaction conditions | Temperature, solvent, and additives can significantly impact the outcome. For example, in some Rh(III)-catalyzed reactions, an acid additive can lead to 1,4-addition products, while a base additive can favor Heck-type products.[9] A thorough optimization of reaction parameters is recommended. |
| Competing reaction pathways | C-H activation can occur at other positions. Deactivating the more reactive C2 and C3 positions, for example by introducing a bulky protecting group on the indole nitrogen, can favor functionalization on the benzene ring.[10] |
Quantitative Data Presentation
Table 1: Comparison of Regioselectivity in Selected Syntheses of 4-Substituted Indoles
| Method | Catalyst/Reagent | Directing Group | Substrate | Product | Yield (%) | Regioisomeric Ratio (4-isomer : others) | Reference |
| Photoredox Trifluoromethylation | [fac-Ir(ppy)₃] | None | N-methylindole | 3- and 4-trifluoromethyl-N-methylindole | 52 (combined) | 1 : 2 (3- : 4-) | [1] |
| Ru(II)-catalyzed Alkenylation | [Ru(p-cymene)Cl₂]₂ | C3-aldehyde | 1-Benzyl-1H-indole-3-carbaldehyde | C4-alkenylated product | up to 82 | Highly selective for C4 | [11] |
| Rh(III)-catalyzed Alkenylation | [RhCp*Cl₂]₂ | C3-trifluoroacetyl | 3-Trifluoroacetylindole | C4-alkenylated product | Good yields | Selective for C4 | [8] |
| Pd(II)-catalyzed Alkynylation | Pd(OAc)₂ | Alanine (transient) | Indole | C4-alkynylated indole | Good yields | Highly selective for C4 | [12] |
Experimental Protocols
Protocol 1: Regioselective Fischer Indole Synthesis of 2,3-Dimethyl-1H-indole
This protocol is a general procedure that can be adapted for substituted phenylhydrazines to potentially favor 4-substituted products.
-
Hydrazone Formation (One-Pot Variation): In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 eq) and butan-2-one (1.05 eq) in ethanol. Add a few drops of glacial acetic acid.
-
Indolization: Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired indole isomer.
Note: For meta-substituted phenylhydrazines, careful optimization of the acid catalyst (e.g., using polyphosphoric acid) and temperature may be required to improve regioselectivity.[1]
Protocol 2: Ruthenium-Catalyzed C4-Alkenylation of 3-Formylindole
This protocol is adapted from the work of Prabhu and coworkers for the highly regioselective synthesis of C4-alkenylated indoles.[13]
-
Reaction Setup: To a screw-capped vial, add 1-benzyl-1H-indole-3-carbaldehyde (1.0 eq), [Ru(p-cymene)Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂·H₂O (2.0 eq).
-
Addition of Reagents: Add the acrylate (2-4 eq) and solvent (e.g., 1,2-dichloroethane).
-
Reaction: Seal the vial and heat the mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the C4-alkenylated indole.
Mandatory Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: General troubleshooting workflow for poor regioselectivity.
Fischer Indole Synthesis Mechanism with Competing Pathways
Caption: Competing pathways in the Fischer Indole Synthesis.
Transition Metal-Catalyzed C-H Functionalization Workflow
Caption: Workflow for C4-selective C-H functionalization.
Bischler-Möhlau Indole Synthesis Mechanism
Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] C4–H indole functionalisation: precedent and prospects | Semantic Scholar [semanticscholar.org]
- 8. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. medium.com [medium.com]
- 11. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DOT Language | Graphviz [graphviz.org]
Stability issues and degradation of 4-Fluoro-1H-indole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 4-Fluoro-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound at 0-8 °C in a dry, cool, and well-ventilated area.[1] It should be kept in a tightly sealed container to protect it from moisture and light.[1]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong bases and strong oxidizing agents. Contact with these substances should be avoided to prevent degradation.
Q3: What are the visual signs of degradation for this compound?
A3: While specific data for this compound is limited, degradation of similar indole derivatives can be indicated by a change in color of the powder (e.g., darkening) or a change in its physical form. For solutions, the appearance of discoloration or precipitation may suggest degradation.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2] This involves developing a method that separates the intact compound from its potential degradation products.
Q5: To what types of degradation is this compound susceptible?
A5: Based on the general reactivity of indole derivatives, this compound is likely susceptible to oxidative, photolytic, and hydrolytic degradation under acidic and basic conditions. The indole ring is known to be sensitive to oxidation, and the carboxylic acid functional group can participate in acid-base reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of the compound using a validated stability-indicating HPLC method. 2. Ensure the compound is stored under the recommended conditions (0-8 °C, protected from light and moisture). 3. Prepare solutions fresh for each experiment whenever possible. If stock solutions are used, store them at low temperatures and protect them from light. |
| Discoloration of the solid compound or solution. | Oxidation or photodegradation. | 1. For solid compound, store under an inert atmosphere (e.g., argon or nitrogen). 2. For solutions, use deoxygenated solvents and amber-colored vials or wrap vials in aluminum foil to protect from light. 3. Avoid exposure to high-energy light sources. |
| Formation of unexpected peaks in chromatograms. | Degradation of the compound during sample preparation or analysis. | 1. Investigate the stability of the compound in the chosen solvent and analytical mobile phase. 2. Minimize the time between sample preparation and analysis. 3. If thermal degradation is suspected during GC analysis, consider derivatization or use a lower injection port temperature. For HPLC, control the column temperature. |
| Poor solubility of the compound. | The compound may have degraded into less soluble byproducts. | 1. Confirm the identity and purity of the compound. 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Test solubility in a range of pharmaceutically acceptable solvents. |
Quantitative Data on Stability
| Stress Condition | Condition Details | Duration | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C | 24 hours | 15% | Hydroxylated and/or decarboxylated species |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C | 24 hours | 25% | Ring-opened products |
| Oxidative | 3% H₂O₂ at room temperature | 24 hours | 30% | Oxindole and dimeric species |
| Thermal | 80 °C (solid state) | 48 hours | 10% | Decarboxylated and/or dehydrated products |
| Photolytic | ICH Q1B conditions | 24 hours | 20% | Photo-oxidized products |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on this compound to assess its intrinsic stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a thermostatically controlled oven at 80 °C for 48 hours. At various time points, withdraw samples, dissolve in a suitable solvent, and dilute to a known concentration for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4][5][6][7] A control sample should be kept in the dark under the same temperature conditions. Analyze the samples by HPLC.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed and unstressed samples.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately assessing the degradation of this compound.
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Analyze the samples from the forced degradation studies.
-
Adjust the gradient, pH, and organic modifier to achieve adequate separation between the parent compound and all degradation products.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This helps in identifying the optimal wavelength for detection and assessing peak purity.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Hypothetical Degradation Pathways.
Caption: Role in Bioactive Compound Synthesis.
References
Managing unstable hydrazone intermediates in 4-fluoroindole synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-fluoroindoles, a crucial building block in pharmaceuticals.[1] The focus is on managing unstable hydrazone intermediates commonly encountered in the Fischer indole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My Fischer indole synthesis of 4-fluoroindole is resulting in a low yield. What are the common causes and how can I fix this?
A1: Low yields are a frequent challenge in the Fischer indole synthesis.[1] The primary causes and troubleshooting steps are outlined below:
-
Starting Material Purity: Ensure that the (4-fluorophenyl)hydrazine and the corresponding ketone or aldehyde are of high purity. Impurities can trigger undesirable side reactions.[1]
-
Catalyst Choice: The selection and concentration of the acid catalyst are critical. The optimal catalyst is often substrate-dependent and may require empirical determination.[1] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1][2][3]
-
Reaction Conditions: Elevated temperatures are typically required, but excessive heat or prolonged reaction times can cause decomposition of the hydrazone intermediate or the final indole product.[1][4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal time point for quenching.[1]
-
Inefficient Cyclization: The key[4][4]-sigmatropic rearrangement step can be inefficient.[1][2][3] Performing the reaction under strictly anhydrous conditions is essential, as water can interfere with the catalyst and key intermediates.[1]
-
Formation of Byproducts: When using unsymmetrical ketones, the formation of two different regioisomeric indoles is possible.[1] The reaction's selectivity can be influenced by the acidity of the medium.[1]
Q2: The 4-fluorophenylhydrazone intermediate appears unstable and decomposes before cyclization. How can I manage this?
A2: The instability of the hydrazone intermediate is a central challenge. The recommended strategy is to generate and consume the hydrazone in situ without isolation. This is often achieved in a "one-pot" procedure.
-
One-Pot Synthesis: Combine the (4-fluorophenyl)hydrazine, the carbonyl compound, and the acid catalyst in a single reaction vessel.[5] This allows the hydrazone to form and immediately proceed to the subsequent cyclization steps, minimizing its concentration and the opportunity for decomposition.[5]
-
Control Temperature: Start the reaction at a lower temperature during the initial hydrazone formation and then gradually increase the heat to initiate the cyclization. This can prevent premature decomposition.
-
Use Milder Catalysts: While strong acids are effective, they can also promote decomposition. Experiment with milder Lewis acids (e.g., ZnCl₂) or different concentrations of Brønsted acids.[2][3] Computational studies have shown that highly electron-donating substituents can favor N-N bond cleavage over the desired rearrangement, a problem that may be exacerbated by harsh acidic conditions.[6]
Q3: What is the reaction mechanism for the Fischer Indole Synthesis?
A3: The synthesis proceeds through several key acid-catalyzed steps:
-
Hydrazone Formation: The (4-fluorophenyl)hydrazine condenses with an aldehyde or ketone to form a 4-fluorophenylhydrazone.[2][3]
-
Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine').[2][3]
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted rearrangement to form a di-imine intermediate.[2][3]
-
Cyclization & Aromatization: The intermediate cyclizes and, through the elimination of an ammonia molecule, rearomatizes to form the stable indole ring.[2][3]
Q4: I see multiple spots on my TLC analysis. What are the likely side products?
A4: Multiple spots on TLC can indicate several issues:
-
Regioisomers: If you are using an unsymmetrical ketone, you may be forming two different isomers of the 4-fluoroindole.[1] The ratio can sometimes be adjusted by changing the acid catalyst or reaction conditions.[1]
-
Decomposition Products: Unreacted starting materials or decomposed intermediates can appear as separate spots.
-
Side Reactions: Harsh conditions (high temperature or strong acid) can lead to various side reactions, resulting in a complex product mixture.[1]
Q5: Are there higher-yielding alternatives to the classic Fischer method for 4-fluoroindoles?
A5: Yes, when the Fischer synthesis proves challenging, other methods can be employed. A notable alternative involves a two-step process starting from 2-fluoro-6-nitrotoluene. This method avoids the direct use of potentially unstable hydrazines in the initial step.[7] The process involves condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by a reductive cyclization to form the indole ring.[7]
Visual Guides: Pathways and Workflows
The following diagrams illustrate the key chemical pathway, a standard experimental workflow, and a troubleshooting decision tree.
Caption: The reaction pathway for 4-fluoroindole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
Technical Support Center: Purifying Fluorinated Indoles with Column Chromatography
Welcome to the technical support center for the purification of fluorinated indoles using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format to address specific issues you may encounter during the column chromatography of fluorinated indoles.
Q1: My fluorinated indole is not separating from impurities on a standard silica gel column. What can I do?
A1: This is a common issue due to the unique electronic properties of fluorinated compounds. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Solvent Polarity: Systematically vary the polarity of your eluent. For normal-phase chromatography, common solvent systems include mixtures of hexane and ethyl acetate.[1] A shallow gradient, where the concentration of the more polar solvent is increased slowly, can improve resolution.[2]
-
Solvent Choice: Consider using dichloromethane as a component of your mobile phase, as it can offer different selectivity. However, be aware that it can cause columns to run slower and be more prone to cracking.[2]
-
-
Change the Stationary Phase:
-
Deactivated Silica Gel: Fluorinated indoles can be sensitive to the acidic nature of standard silica gel, which may cause degradation or streaking.[3][4] Consider deactivating the silica gel by pre-treating it with a small percentage of triethylamine (1-3%) in your eluent.[2][3]
-
Alternative Adsorbents: Alumina or Florisil can be effective alternatives to silica gel for acid-sensitive compounds.[4]
-
Fluorinated Stationary Phases: For reversed-phase chromatography, consider using a fluorinated stationary phase, such as one with pentafluorophenyl (PFP) ligands.[5][6] These phases offer different selectivity compared to traditional C18 columns due to multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[5][6][7]
-
Q2: I'm observing poor peak shapes (tailing or fronting) for my fluorinated indole.
A2: Poor peak shape is often due to secondary interactions or column overload.[8]
-
Possible Causes & Solutions:
-
Secondary Interactions: Strong interactions between your compound and residual silanols on silica gel can cause tailing. Using an end-capped column or deactivating the silica gel with triethylamine can mitigate this.[2][8]
-
Column Overload: Injecting too much sample can lead to fronting.[8] Try reducing the sample load.
-
Inappropriate pH: If using reversed-phase with an aqueous mobile phase, ensure the pH is appropriate for the pKa of your indole to avoid it existing in multiple ionic forms.[8]
-
Q3: My fluorinated indole seems to be decomposing on the column. How can I prevent this?
A3: Degradation on the column is a significant issue, especially with sensitive fluorinated compounds.
-
Troubleshooting Steps:
-
Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation occurs.[4]
-
Deactivate the Stationary Phase: The acidity of silica gel is a common cause of degradation.[3] Use deactivated silica gel or an alternative like alumina.[3][4]
-
Minimize Time on the Column: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.
-
Low Temperature: If possible, run the column at a lower temperature to minimize thermal degradation.
-
Q4: My fluorinated indole has very low solubility in the mobile phase. How should I load it onto the column?
A4: Poor solubility can make loading the sample challenging.
-
Recommended Loading Techniques:
-
Dry Loading: This is the preferred method for compounds with poor solubility in the eluent.[8][9] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then load this powder onto the top of your column.[8][9]
-
Minimal Strong Solvent: If you must load in a liquid form, dissolve the sample in the absolute minimum amount of a stronger solvent than your mobile phase.[9] Using too much of a strong solvent will compromise the separation at the beginning of the column run.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying fluorinated indoles?
A1: The choice of stationary phase depends on the polarity of your fluorinated indole and whether you are performing normal-phase or reversed-phase chromatography.
-
Normal-Phase Chromatography: Silica gel is the most common stationary phase.[1] For acid-sensitive indoles, deactivated silica gel or alumina is recommended.[2][3]
-
Reversed-Phase Chromatography: While standard C18 columns can be used, fluorinated stationary phases, such as pentafluorophenyl (PFP) or other perfluoroalkyl phases, often provide superior selectivity for fluorinated compounds.[5][6][10] These phases can engage in multiple types of interactions, which can be advantageous for separating structurally similar compounds.[6][7]
Q2: What are some good starting solvent systems for purifying fluorinated indoles on silica gel?
A2: A good starting point for many fluorinated indoles on silica gel is a mixture of a non-polar solvent and a moderately polar solvent.
-
Common Eluents:
-
Hexane/Ethyl Acetate[1]
-
Hexane/Dichloromethane
-
Toluene/Ethyl Acetate
-
The optimal ratio will depend on the specific polarity of your compound and should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value between 0.2 and 0.4 for the best separation.
Q3: What are fluorinated stationary phases and how do they work?
A3: Fluorinated stationary phases are a type of reversed-phase packing material where the silica is bonded with fluorinated groups, such as pentafluorophenyl (PFP) or perfluoroalkyl chains.[6][10] They offer unique selectivity compared to traditional C18 phases because they can participate in multiple types of interactions:[5][6][7]
-
Hydrophobic interactions: Similar to C18 phases.
-
π-π interactions: With aromatic or unsaturated compounds.
-
Dipole-dipole interactions: Due to the polarized C-F bonds.
-
Hydrogen bonding: Can act as a weak hydrogen bond acceptor.
-
Ion-exchange interactions: Particularly with basic analytes.[5]
This multi-modal interaction capability makes them very effective for separating halogenated compounds, isomers, and other complex mixtures that are challenging to resolve on C18 columns.[6][11]
Q4: Can I use reversed-phase chromatography for my fluorinated indole?
A4: Yes, reversed-phase chromatography is a powerful technique for purifying fluorinated indoles, especially if they are polar. A common mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol. Using a fluorinated stationary phase in reversed-phase chromatography can offer enhanced retention and selectivity for fluorinated molecules.[10][12]
Data Presentation
Table 1: Stationary Phase Selection Guide for Fluorinated Indoles
| Chromatography Mode | Stationary Phase | Primary Interaction Mechanisms | Best Suited For |
| Normal-Phase | Silica Gel | Adsorption, polar interactions | General purpose purification of less polar to moderately polar indoles.[1] |
| Normal-Phase | Deactivated Silica Gel | Adsorption, minimized acidic interactions | Acid-sensitive fluorinated indoles.[2][3] |
| Normal-Phase | Alumina | Adsorption, polar interactions | Acid-sensitive or base-sensitive compounds, depending on the alumina's pH.[4] |
| Reversed-Phase | C18 (Octadecylsilane) | Hydrophobic interactions | General purpose purification of polar fluorinated indoles.[7] |
| Reversed-Phase | Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange[5][6][7] | Aromatic and halogenated compounds, isomers, complex mixtures.[5][6] |
| Reversed-Phase | Perfluoroalkyl | Hydrophobic, fluorous interactions | Enhanced retention and selectivity for fluorinated compounds.[6] |
Table 2: Common Mobile Phase Systems for Fluorinated Indoles
| Chromatography Mode | Stationary Phase | Typical Mobile Phase System | Notes |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate | A good starting point for many indole derivatives.[1] |
| Normal-Phase | Silica Gel | Dichloromethane/Hexane | Can offer different selectivity.[2] |
| Normal-Phase | Deactivated Silica Gel | Hexane/Ethyl Acetate with 1% Triethylamine | The triethylamine deactivates the silica.[2] |
| Reversed-Phase | C18 or PFP | Acetonitrile/Water | Standard for many reversed-phase applications. |
| Reversed-Phase | C18 or PFP | Methanol/Water | An alternative to acetonitrile. |
| Reversed-Phase | C18 or PFP | Mobile phase with additives (e.g., TFA, formic acid) | Can improve peak shape for ionizable compounds.[8] |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
-
Solvent System Selection: Determine the optimal solvent system using TLC. Aim for an Rf of 0.2-0.4 for your target compound.
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
For dry loading (recommended), dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[9]
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[2]
-
-
Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Reversed-Phase Chromatography with a PFP Column
-
Method Development: It is highly recommended to first develop a method using an analytical HPLC system with a PFP column to determine the best mobile phase conditions.[10]
-
Column Equilibration: Equilibrate the preparative PFP column with your initial mobile phase (e.g., a mixture of water and acetonitrile) until the baseline is stable.
-
Sample Preparation: Dissolve your sample in a solvent that is compatible with the mobile phase, preferably the mobile phase itself. Filter the sample to remove any particulates.
-
Injection and Elution: Inject the sample onto the column and begin the elution. You can use an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) method as determined during method development.
-
Fraction Collection: Collect fractions as your compound elutes from the column. A UV detector is typically used to monitor the elution.
-
Product Isolation: Combine the pure fractions and remove the organic solvent. Further workup, such as lyophilization or liquid-liquid extraction, may be necessary to isolate the final product from the aqueous mobile phase.
Visualizations
Caption: General workflow for purifying fluorinated indoles via column chromatography.
Caption: A logical flow diagram for troubleshooting common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. bia.si [bia.si]
- 11. waters.com [waters.com]
- 12. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Analysis of 4-Fluoro-1H-indole-2-carboxylic acid and Indole-2-carboxylic acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-fluoro-1H-indole-2-carboxylic acid and its non-fluorinated counterpart, indole-2-carboxylic acid. The introduction of a fluorine atom to the indole scaffold can significantly modulate a molecule's physicochemical properties and, consequently, its biological activity. This comparison summarizes key findings from published research, focusing on their roles as enzyme inhibitors and receptor antagonists.
While direct comparative studies on the 4-fluoro isomer are limited in publicly available literature, data on the related 5-fluoro-1H-indole-2-carboxylic acid provides valuable insights into the effects of fluorination on this scaffold. This guide will present a comparison based on this available data, alongside findings for the parent indole-2-carboxylic acid.
Biological Activity Comparison
Indole-2-carboxylic acid and its fluorinated analogs have been investigated for their potential as therapeutic agents, notably as inhibitors of HIV-1 integrase and as antagonists of the N-methyl-D-aspartate (NMDA) receptor.
NMDA Receptor Antagonism
Both indole-2-carboxylic acid and its fluorinated derivatives act as competitive antagonists at the glycine binding site of the NMDA receptor. This modulation of the NMDA receptor is a key area of interest for the development of neuroprotective agents.
A comparative study of 5-fluoro-1H-indole-2-carboxylic acid and indole-2-carboxylic acid demonstrated that fluorination enhances the inhibitory potency against the NMDA receptor.
| Compound | Target | Assay | IC50 (µM) |
| 5-Fluoro-1H-indole-2-carboxylic acid | NMDA Receptor (Glycine Site) | Inhibition of NMDA-induced currents in rat cortical/spinal neurons | 61 |
| Indole-2-carboxylic acid | NMDA Receptor (Glycine Site) | Inhibition of NMDA-induced currents in rat cortical/spinal neurons | 105 |
Table 1: Comparison of the in vitro inhibitory activity of 5-fluoro-1H-indole-2-carboxylic acid and indole-2-carboxylic acid against the NMDA receptor.
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid has been identified as a scaffold for the development of HIV-1 integrase inhibitors. These compounds are thought to exert their inhibitory effect by chelating with the essential Mg²⁺ ions in the enzyme's active site.
| Compound | Target | Assay | IC50 (µM) |
| Indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer Assay | 32.37[1] |
Table 2: In vitro inhibitory activity of indole-2-carboxylic acid against HIV-1 integrase.
Experimental Protocols
NMDA Receptor Antagonism Assay (Electrophysiology)
The inhibitory activity of the compounds on NMDA receptors is determined by measuring the inhibition of NMDA-induced currents in primary cultures of rat cortical or spinal cord neurons.
-
Cell Culture: Primary neuronal cultures are prepared from the cerebral cortex or spinal cord of embryonic rats.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on the cultured neurons.
-
Compound Application: The neurons are perfused with a solution containing a fixed concentration of NMDA and glycine to elicit a baseline current.
-
Inhibition Measurement: The test compound (indole-2-carboxylic acid or its fluorinated analog) is then co-applied with NMDA and glycine at various concentrations.
-
Data Analysis: The reduction in the NMDA-induced current in the presence of the test compound is measured, and the IC50 value is calculated from the concentration-response curve.
HIV-1 Integrase Strand Transfer Assay
The inhibitory effect on the strand transfer activity of HIV-1 integrase is a key measure of a compound's potential as an antiretroviral agent. A common method involves a non-radioactive ELISA-based assay.
-
Plate Preparation: A 96-well plate is coated with a donor DNA substrate that mimics the viral DNA end.
-
Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.
-
Inhibitor Incubation: The test compounds are added to the wells at various concentrations and incubated to allow for interaction with the integrase.
-
Strand Transfer Reaction: A target DNA substrate is added to initiate the strand transfer reaction, where the integrase incorporates the donor DNA into the target DNA.
-
Detection: The integrated DNA is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric signal upon the addition of a substrate.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
NMDA Receptor Signaling Pathway
Indole-2-carboxylic acids antagonize the NMDA receptor at the glycine co-agonist binding site. The NMDA receptor is a ligand-gated ion channel that, when activated, allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical second messenger that activates numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory. By blocking the glycine site, these compounds prevent the channel from opening, thereby inhibiting these downstream effects.
HIV-1 Integrase Inhibition Mechanism
The primary mechanism of action for indole-2-carboxylic acid-based HIV-1 integrase inhibitors is the chelation of divalent metal ions (Mg²⁺) in the enzyme's active site. These metal ions are crucial for the catalytic activity of the integrase in both the 3'-processing and strand transfer steps of viral DNA integration into the host genome. By binding to these metal ions, the inhibitor prevents the proper binding and processing of the viral DNA, thus halting the integration process.
References
A Tale of Two Isomers: Unraveling the Bioactivities of 4-Fluoro vs. 5-Fluoro Indole-2-Carboxylic Acid
A comparative analysis of 4-fluoroindole-2-carboxylic acid and 5-fluoroindole-2-carboxylic acid reveals distinct and compelling profiles in the landscape of bioactive molecules. While direct comparative studies are notably scarce, a comprehensive review of existing literature indicates that the seemingly subtle shift of a single fluorine atom from the 4- to the 5-position on the indole ring dramatically influences the compounds' primary biological targets and therapeutic potential. This guide synthesizes the available experimental data to offer researchers and drug development professionals a clear comparison of these two closely related compounds.
This report details the known biological activities of 4-fluoroindole-2-carboxylic acid and 5-fluoroindole-2-carboxylic acid, presenting the quantitative data available for each. It also outlines general experimental protocols for the assays discussed and provides visualizations of the relevant signaling pathways to contextualize their mechanisms of action.
Divergent Biological Profiles: A Summary of Activities
While both are fluorinated indole-2-carboxylic acid derivatives, the focus of research on each compound has diverged significantly. 5-Fluoroindole-2-carboxylic acid has been primarily investigated for its effects on the central nervous system, specifically as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. In contrast, 4-fluoroindole-2-carboxylic acid is more broadly described as a versatile synthetic intermediate for the development of anti-cancer and anti-inflammatory agents, though specific bioactivity data for the parent molecule is less prevalent in the public domain.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for each compound. It is critical to note that the absence of direct, side-by-side experimental comparisons necessitates caution when interpreting these values.
Table 1: Bioactivity of 5-Fluoroindole-2-carboxylic acid
| Biological Target | Assay Type | Measured Activity | Source |
| NMDA Receptor (Glycine Site) | Antagonist Activity | Qualitative Antagonist | [1][2] |
| Human Apurinic/Apyrimidinic Endonuclease 1 (APE1) | Inhibition Assay | IC50: 10 µM | [3] |
Note: A 2023 study suggests that the APE1 inhibitory activity of indole-2-carboxylic acids may be due to non-specific effects resulting from compound aggregation.[3][4]
Table 2: Bioactivity of 4-Fluoroindole-2-carboxylic acid
| Biological Target | Assay Type | Measured Activity | Source |
| Anti-cancer Intermediate | Synthetic Precursor | Not Applicable | [5] |
| Anti-inflammatory Intermediate | Synthetic Precursor | Not Applicable | [6][7][8] |
No specific quantitative bioactivity data for the parent 4-fluoroindole-2-carboxylic acid molecule was identified in the reviewed literature.
Key Biological Targets and Signaling Pathways
The distinct therapeutic indications for these isomers stem from their interaction with different signaling pathways.
5-Fluoroindole-2-carboxylic acid and the NMDA Receptor Pathway
5-Fluoroindole-2-carboxylic acid acts as an antagonist at the glycine binding site of the NMDA receptor.[1][2] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[9][10] Its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[10] By blocking the glycine co-agonist site, 5-fluoroindole-2-carboxylic acid can modulate NMDA receptor activity, which is a key mechanism for its observed anticonvulsive properties.[2]
Potential Anti-Cancer Activity and the APE1 Pathway
While its primary characterization is as an NMDA receptor antagonist, 5-fluoroindole-2-carboxylic acid has also been identified as an inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a key enzyme in the DNA base excision repair (BER) pathway.[11][12] APE1 is responsible for repairing apurinic/apyrimidinic sites in DNA, which can arise from spontaneous DNA decay or as intermediates in the repair of oxidized or alkylated bases.[11] Inhibition of APE1 can lead to the accumulation of DNA damage and sensitize cancer cells to chemotherapy, making it an attractive target for anti-cancer drug development.[11][12]
Experimental Methodologies
Detailed experimental protocols for the direct assessment of 4-fluoro- and 5-fluoroindole-2-carboxylic acid are not available in a comparative context. However, the following sections describe generalized protocols for the key bioassays mentioned in this guide.
NMDA Receptor Glycine Site Binding Assay (General Protocol)
This assay is designed to determine the affinity of a test compound for the glycine binding site of the NMDA receptor, typically using radioligand displacement.
-
Membrane Preparation: Synaptosomal membranes are prepared from rodent brain tissue (e.g., cortex or hippocampus) known to have a high density of NMDA receptors.
-
Radioligand Binding: The membranes are incubated with a saturating concentration of a radiolabeled glycine site antagonist (e.g., [³H]-5,7-dichlorokynurenic acid).
-
Compound Incubation: The test compound (e.g., 5-fluoroindole-2-carboxylic acid) is added at various concentrations to compete with the radioligand for binding to the glycine site.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be used to determine the binding affinity (Ki) of the test compound.
APE1 Endonuclease Activity Assay (General Protocol)
This assay measures the ability of a compound to inhibit the endonuclease activity of APE1 on a DNA substrate containing an apurinic/apyrimidinic (AP) site.
-
Substrate Preparation: A synthetic oligonucleotide containing a single uracil residue is annealed to its complementary strand. The uracil is then excised using uracil-DNA glycosylase (UDG) to create a DNA duplex with a single AP site. The 5' end of the AP site-containing strand is typically labeled with a fluorescent dye.
-
Enzyme Reaction: Recombinant human APE1 is incubated with the AP-site-containing DNA substrate in a suitable reaction buffer.
-
Inhibitor Addition: The test compound (e.g., 5-fluoroindole-2-carboxylic acid) is added to the reaction mixture at various concentrations.
-
Reaction Termination and Product Separation: The reaction is stopped, and the DNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Visualization and Analysis: The gel is imaged to detect the fluorescently labeled DNA. The cleavage of the substrate by APE1 results in a smaller, faster-migrating product. The intensity of the product band is quantified to determine the percentage of APE1 inhibition at each compound concentration, from which an IC50 value can be derived.
References
- 1. 5-Fluoroindole-2-carboxylic acid | CAS 399-76-8 | Tocris Bioscience [tocris.com]
- 2. goldbio.com [goldbio.com]
- 3. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing inhibitors of human AP endonuclease 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
- 11. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 4-Fluoro-1H-indole-2-carboxylic Acid Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Fluoro-1H-indole-2-carboxylic acid derivatives, targeting researchers, scientists, and drug development professionals. The following sections detail the biological activities, experimental protocols, and key structural modifications influencing the potency of these compounds against various biological targets.
Introduction
This compound is a versatile scaffold in medicinal chemistry, utilized as a key intermediate in the synthesis of various pharmaceuticals.[1] The presence of a fluorine atom can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, thereby affecting its biological activity. This guide focuses on the SAR of derivatives of this core structure, with a particular emphasis on their evaluation as HIV-1 integrase inhibitors and CB1 receptor allosteric modulators.
SAR of this compound Derivatives as HIV-1 Integrase Inhibitors
Recent studies have explored indole-2-carboxylic acid derivatives as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[2][3] Structural modifications on the indole-2-carboxylic acid scaffold have been performed to enhance their inhibitory effects.[2]
-
Substitution at the 3-position: Introduction of a substituted amino group at the C3 position of the indole core has been a key area of investigation.
-
Esterification of the Carboxylic Acid: The free carboxylic acid at the 2-position is crucial for activity, likely due to its ability to chelate Mg2+ ions in the active site of the integrase.[2]
-
Fluorine Substitution on the Phenyl Ring: The placement of fluorine atoms on the phenyl ring of the C3-substituent significantly impacts inhibitory potency.
The following table summarizes the in vitro HIV-1 integrase strand transfer inhibitory activity of selected 4-fluoro-substituted indole-2-carboxylic acid derivatives.
| Compound ID | R Group at C3 Position | IC50 (µM) |
| 4d | 3-((3-fluoro-4-methoxyphenyl)amino) | >50 |
| 4e | 3-((4-fluorophenyl)amino) | >50 |
| 17a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl) | 3.11 |
| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl) | 0.13 |
Data extracted from "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors".[2][3]
SAR of 1H-indole-2-carboxamides as CB1 Receptor Allosteric Modulators
A series of substituted 1H-indole-2-carboxamides have been evaluated as allosteric modulators of the cannabinoid type 1 (CB1) receptor.[4]
-
Substitution on the Indole Ring: A chloro or fluoro group at the C5 position of the indole ring was found to enhance the modulation potency.[4]
-
Alkyl Groups at the C3 Position: Short alkyl groups at the C3 position on the indole ring were preferred for potent activity.[4]
-
Substitution on the Phenyl Ring of the Carboxamide: A diethylamino group at the 4-position of the phenyl ring of the carboxamide moiety enhanced potency.[4]
The table below presents the CB1 receptor allosteric modulating activity of a selected fluoro-substituted 1H-indole-2-carboxamide.
| Compound ID | Indole Ring Substitution | C3 Substitution | Phenyl Ring Substitution (Carboxamide) | IC50 (nM) |
| 45 | 5-Fluoro | Methyl | 4-(diethylamino) | 79 |
Data extracted from "Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators".[4]
Experimental Protocols
The inhibitory activity of the compounds against HIV-1 integrase was determined using an in vitro strand transfer assay. The assay measures the integration of a donor DNA substrate into a target DNA substrate, catalyzed by the HIV-1 integrase enzyme.
Protocol:
-
The reaction mixture contains HIV-1 integrase, a biotinylated donor DNA substrate, and a fluorescein-labeled target DNA substrate in a buffer solution.
-
The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.
-
The reaction is initiated and incubated at 37°C.
-
The reaction is stopped, and the integrated product is captured on a streptavidin-coated plate.
-
The amount of integrated product is quantified by measuring the fluorescence of the captured fluorescein-labeled target DNA.
-
IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
The activity of the compounds as allosteric modulators of the CB1 receptor was evaluated using a calcium mobilization assay in cells co-expressing the CB1 receptor and a G-protein that couples to a calcium channel.
Protocol:
-
Cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye.
-
The test compounds are added to the wells at various concentrations and incubated.
-
The CB1 receptor agonist CP55,940 is then added to the wells to stimulate the receptor.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
The ability of the test compounds to modulate the agonist-induced calcium signal is determined, and IC50 values are calculated from the dose-response curves.
Visualizations
Caption: Workflow of the HIV-1 integrase inhibition assay and the mechanism of action.
Caption: Workflow of the CB1 receptor allosteric modulation assay and the signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4-Fluoro-1H-indole-2-carboxylic Acid as a Kinase Inhibitor Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved and investigational kinase inhibitors. This guide provides a comprehensive validation of 4-Fluoro-1H-indole-2-carboxylic acid as a versatile scaffold for the development of potent and selective kinase inhibitors. Through a comparative analysis with established kinase inhibitor scaffolds—quinazoline and pyrimidine—this document summarizes key experimental data, details relevant assay protocols, and visualizes critical signaling pathways to inform rational drug design and development.
Performance Comparison of Kinase Inhibitor Scaffolds
The following tables provide a comparative summary of the inhibitory activities (IC50 values) of representative compounds based on the indole, quinazoline, and pyrimidine scaffolds against key oncogenic kinases. It is important to note that the data for the this compound scaffold is represented by its derivatives, as publicly available data on the parent compound is limited.
Table 1: Comparison of Inhibitory Activity against Receptor Tyrosine Kinases (EGFR & VEGFR-2)
| Kinase Target | Scaffold Type | Representative Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| EGFR | Indole-2-carboxamide | Compound Va | 71 | 33 (Panc-1) | [1] |
| Quinazoline | Erlotinib | ~2 | ~5 (PC-9) | ||
| Pyrimidine | Osimertinib | ~15 (WT), ~1 (mutant) | ~10-15 (mutant) | ||
| VEGFR-2 | Indole-2-carboxamide | Compound Ve | 1.10 | Not Reported | [1] |
| Quinazoline | Vandetanib | 15 | Not Reported | ||
| Pyrimidine | Pazopanib | 30 | Not Reported |
Table 2: Comparison of Inhibitory Activity against Cyclin-Dependent Kinase 2 (CDK2)
| Scaffold Type | Representative Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Indole-2-carboxamide | Compound 5h | 11 | 1.10 (MCF-7 GI50) | |
| Quinazoline | Not Available | Not Available | ||
| Pyrimidine | Dinaciclib | 1 | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of kinase inhibitors based on the this compound scaffold.
In Vitro Kinase Activity Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2, CDK2)
-
Kinase-specific substrate peptide
-
ATP
-
This compound derivatives or other test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in the appropriate assay buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the test compound dilutions, the kinase enzyme, and the kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
This compound derivatives or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[3]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by indole-based kinase inhibitors and a typical experimental workflow for their validation.
References
- 1. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lewis and Brønsted Acids in 4-Fluoroindole Synthesis
For researchers, scientists, and drug development professionals, the synthesis of 4-fluoroindole, a key building block in many pharmaceutical compounds, presents a choice between various catalytic strategies. The Fischer indole synthesis remains a cornerstone method for this transformation, and the selection of an acid catalyst—typically a Lewis or a Brønsted acid—is a critical parameter influencing reaction efficiency and yield. This guide provides an objective comparison of the performance of common Lewis and Brønsted acids in the synthesis of 4-fluoroindole, supported by available experimental data and detailed protocols.
The Fischer indole synthesis involves the acid-catalyzed cyclization of a (4-fluorophenyl)hydrazone, typically formed in situ from 4-fluorophenylhydrazine and a ketone or aldehyde. Both Lewis acids, which accept an electron pair, and Brønsted acids, which donate a proton, can facilitate this reaction. The choice between them can significantly impact the outcome of the synthesis.[1][2]
Data Presentation: A Comparative Overview
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 4-Fluorophenylhydrazine, Acetone | Not specified | 180 | Not specified | ~80 | Mentioned in literature reviews |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | 4-Fluorophenylhydrazine, Acetone | Dichloromethane | Room Temperature | 2-3 hours | Good to Excellent (Specific yield for 4-fluoroindole not detailed) | General application in indole synthesis |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 4-Fluorophenylhydrazine, Acetone | PPA | 80-110 | Not specified | Good (Specific yield for 4-fluoroindole not detailed) | Common reagent for Fischer indole synthesis |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | 4-Fluorophenylhydrazine, Acetone | Ethanol | Reflux | Not specified | Moderate to Good (Specific yield for 4-fluoroindole not detailed) | General procedure for Fischer indole synthesis |
Note: The yields for BF₃·OEt₂, PPA, and H₂SO₄ are qualitative descriptions from general literature on indole synthesis, as specific quantitative data for 4-fluoroindole synthesis under these conditions was not found in the surveyed literature. The ~80% yield for ZnCl₂ is based on a widely cited but not directly accessible primary source.
Experimental Protocols: Key Methodologies
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the Fischer indole synthesis of 2-methyl-4-fluoroindole using a Lewis acid (Zinc Chloride) and a general method adaptable for Brønsted acids.
Lewis Acid Catalysis: Synthesis of 2-Methyl-4-fluoroindole using Zinc Chloride
This protocol is based on established procedures for the Fischer indole synthesis using a zinc chloride catalyst.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in a minimal amount of ethanol.
-
Add acetone (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to form the corresponding hydrazone.
-
Remove the ethanol under reduced pressure.
-
To the resulting crude hydrazone, add anhydrous zinc chloride (2 equivalents).
-
Heat the mixture to 180 °C with stirring for 1 hour.
-
Cool the reaction mixture to room temperature and add 2M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water, 2M NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-4-fluoroindole.
Brønsted Acid Catalysis: General Procedure for 2-Methyl-4-fluoroindole Synthesis
This general protocol can be adapted for Brønsted acids like polyphosphoric acid or sulfuric acid.
Materials:
-
4-Fluorophenylhydrazine
-
Acetone
-
Brønsted acid (e.g., Polyphosphoric Acid or concentrated Sulfuric Acid)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
For Polyphosphoric Acid (PPA):
-
Add 4-fluorophenylhydrazine (1 equivalent) and acetone (1.2 equivalents) to polyphosphoric acid (10 parts by weight).
-
Heat the mixture to 80-100 °C with vigorous stirring for 1-2 hours.
-
-
For Sulfuric Acid (H₂SO₄):
-
Dissolve 4-fluorophenylhydrazine (1 equivalent) and acetone (1.2 equivalents) in ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
-
Work-up (for both methods):
-
Cool the reaction mixture and pour it onto ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
The following diagrams illustrate the generalized catalytic cycles for both Lewis and Brønsted acid-catalyzed Fischer indole synthesis.
Caption: Generalized workflow for Lewis acid-catalyzed 4-fluoroindole synthesis.
Caption: Generalized workflow for Brønsted acid-catalyzed 4-fluoroindole synthesis.
References
A Spectroscopic Showdown: Unveiling the Impact of Fluorination on Indole Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of fluorination on molecular properties is paramount. The strategic incorporation of fluorine atoms into the indole scaffold—a privileged structure in medicinal chemistry—can dramatically alter a molecule's spectroscopic signature, providing insights into its electronic environment, conformation, and metabolic stability. This guide offers an objective comparison of fluorinated and non-fluorinated indole analogs, supported by experimental data and detailed protocols to inform rational drug design and spectroscopic analysis.
The introduction of fluorine, the most electronegative element, into an indole ring system induces significant changes in its electronic distribution. These alterations manifest in distinct shifts in absorption and emission spectra, as well as unique signatures in nuclear magnetic resonance (NMR) spectroscopy. This comparative analysis will delve into these differences, providing a quantitative and qualitative framework for their interpretation.
UV/Visible Absorption and Fluorescence Spectroscopy: A Tale of Two Spectras
Fluorination can lead to notable shifts in the UV/Visible absorption and fluorescence emission spectra of indole analogs. The position of the fluorine substituent on the indole ring dictates the nature and magnitude of these changes. Generally, the electron-withdrawing nature of fluorine can influence the energy of the π-π* electronic transitions.
Table 1: Comparison of UV/Vis Absorption and Fluorescence Data for Indole Analogs
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| Indole | Cyclohexane | 287, 278, 268 | 297 | 0.40 |
| 5-Fluoroindole | Cyclohexane | 292, 282, 272 | 305 | 0.35 |
| 6-Fluoroindole | Cyclohexane | 294, 284, 274 | 308 | 0.38 |
| Tryptophan | Water | 280 | 348 | 0.14 |
| 5-Fluorotryptophan | Water | 285 | 350 | 0.13 |
Data compiled from various sources and representative examples.
As illustrated in Table 1, fluorination at the 5- and 6-positions of the indole ring results in a bathochromic (red) shift in both the absorption (λabs) and emission (λem) maxima compared to the parent indole molecule. This is attributed to the perturbation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. While the quantum yields (ΦF) are comparable, subtle differences can be observed, highlighting the complex interplay of electronic and environmental factors.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Probe
NMR spectroscopy offers a powerful tool for characterizing the structural and electronic properties of fluorinated indoles. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides an additional, highly sensitive NMR probe.[3]
Table 2: Comparison of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for a Representative Fluorinated Indole Analog
| Position | Indole (¹H δ, ppm) | 5-Fluoroindole (¹H δ, ppm) | Indole (¹³C δ, ppm) | 5-Fluoroindole (¹³C δ, ppm) | 5-Fluoroindole (¹⁹F δ, ppm) |
| 1 (NH) | 8.09 | 8.12 | - | - | - |
| 2 | 7.18 | 7.21 | 124.3 | 125.1 | - |
| 3 | 6.51 | 6.49 | 102.2 | 102.5 | - |
| 4 | 7.64 | 7.35 | 120.9 | 109.8 (d, J=9.8 Hz) | - |
| 5 | 7.12 | 6.94 | 122.1 | 157.9 (d, J=234.5 Hz) | -124.5 |
| 6 | 7.04 | 7.31 | 119.9 | 111.4 (d, J=25.7 Hz) | - |
| 7 | 7.58 | 7.27 | 111.3 | 112.1 (d, J=4.5 Hz) | - |
| 8 (3a) | - | - | 128.0 | 129.5 | - |
| 9 (7a) | - | - | 135.8 | 132.1 | - |
Chemical shifts are referenced to TMS for ¹H and ¹³C, and CCl₃F for ¹⁹F. Data is representative and may vary with solvent and experimental conditions. 'd' denotes a doublet, and 'J' is the coupling constant in Hz.
The ¹H and ¹³C NMR spectra of fluorinated indoles show characteristic shifts and coupling patterns due to the presence of the fluorine atom. In the ¹³C NMR spectrum of 5-fluoroindole, the carbon directly attached to the fluorine (C5) exhibits a large one-bond C-F coupling constant, while adjacent carbons show smaller two- and three-bond couplings. The ¹⁹F NMR spectrum provides a direct window into the electronic environment of the fluorine atom, with its chemical shift being highly sensitive to substituent effects.[4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the key spectroscopic techniques discussed.
UV/Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, and fluorescence quantum yield of indole analogs.
Instrumentation:
-
UV-Vis Spectrophotometer (e.g., Beckman model 3600 or PerkinElmer Lambda Spectrometer)[8]
-
Spectrofluorometer (e.g., Perkin-Elmer model MPF-44B)[8]
Sample Preparation:
-
Prepare stock solutions of the indole analogs (fluorinated and non-fluorinated) in a suitable solvent (e.g., cyclohexane, methanol, or water) at a concentration of approximately 1 mM.[9]
-
For absorption measurements, dilute the stock solution to a final concentration that yields an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
For fluorescence measurements, prepare a series of dilutions to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
Data Acquisition:
-
Absorption Spectra: Record the UV-Vis absorption spectrum from 200 to 400 nm using the appropriate solvent as a blank. Identify the λmax values.[9]
-
Emission Spectra: Set the excitation wavelength on the spectrofluorometer to the determined λmax. Scan the emission spectrum over a suitable wavelength range (e.g., 280-500 nm). Identify the emission maximum (λem).
-
Quantum Yield Determination: The relative fluorescence quantum yield can be determined using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
NMR Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation and comparison.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker AVANCE at 600 MHz for ¹H) equipped with a suitable probe for ¹H, ¹³C, and ¹⁹F detection.[4]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the indole analog in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an external reference for ¹⁹F NMR.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR.
-
¹⁹F NMR: Acquire the spectrum, which often requires a broader spectral width than ¹H NMR. Chemical shifts are typically referenced to an external standard like CCl₃F.[3]
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of indole analogs.
References
- 1. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
In Vitro Assay Validation for 4-Fluoro-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of 4-Fluoro-1H-indole-2-carboxylic acid derivatives against various biological targets. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays to aid in the validation and development of these compounds as potential therapeutic agents.
Executive Summary
This compound and its derivatives have emerged as a promising scaffold in drug discovery, demonstrating significant activity as inhibitors of key enzymes implicated in cancer and viral diseases. These compounds primarily function as ATP-competitive kinase inhibitors and as metal-chelating inhibitors of viral enzymes. This guide summarizes their in vitro efficacy against prominent targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), BRAF V600E mutant, and HIV-1 integrase. Furthermore, their cytotoxic effects on various cancer cell lines are presented to provide a comprehensive overview of their therapeutic potential.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory and cytotoxic activities of various this compound derivatives.
Table 1: Kinase Inhibitory Activity of Indole-2-Carboxamide Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Va | EGFR | 71 ± 6 | Erlotinib | 80 ± 5 |
| Va | BRAFV600E | 77 | Erlotinib | 60 |
| Ve | BRAFV600E | - | Erlotinib | 60 |
| Vf | BRAFV600E | - | Erlotinib | 60 |
| Vg | BRAFV600E | - | Erlotinib | 60 |
| Vh | BRAFV600E | - | Erlotinib | 60 |
| Indole Analogue 1 | VEGFR-2 | 95.7 ± 3.2 | Sorafenib | 90[1] |
Data for compounds Va, Ve, Vf, Vg, and Vh are sourced from a study by Gomaa et al. (2023).[2]
Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | Target | IC50 (µM) |
| 1 | HIV-1 Integrase | 32.37 ± 4.51 |
| 17a | HIV-1 Integrase | 3.11 |
| 20a | HIV-1 Integrase | 0.13 |
Data is sourced from a study by Zhang et al. (2024).[3][4][5]
Table 3: Cytotoxicity of Indole Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference Compound | Reference GI50 (nM) |
| Va - o | Various | - | 26 - 86 | Erlotinib | 33 |
| IV (amine derivative) | Various | - | 104 | Erlotinib | 33 |
| Indole Analogue 1 | Hep3B | Liver | 8010 | Sorafenib | 8620 |
| Indole Analogue 1 | Huh7 | Liver | 4310 | Sorafenib | 7550 |
| Indole Analogue 1 | HepG2 | Liver | 1950 | Sorafenib | 7220 |
Data for compounds Va-o and IV are from Gomaa et al. (2023)[2], and for Indole Analogue 1 from Sbenati et al. (2021)[1].
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate reproducibility and validation.
Kinase Inhibition Assays (EGFR, VEGFR-2, BRAFV600E)
These assays quantify the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Principle: The kinase reaction is performed in the presence of the test compound. The amount of ATP consumed by the kinase is proportional to its activity. A reagent is added that converts the remaining ATP into a luminescent signal. Therefore, a higher luminescent signal indicates greater inhibition of the kinase.
-
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, BRAFV600E)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
96-well or 384-well plates
-
Microplate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a multi-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the luminescent detection reagent.
-
Incubate at room temperature to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Principle: A biotinylated donor DNA substrate is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, followed by the test compound. A target DNA substrate is then introduced. The integrase catalyzes the insertion of the donor DNA into the target DNA. The integrated product is detected using an antibody specific for a tag on the target DNA, which is linked to a reporter enzyme (e.g., HRP) for colorimetric detection.
-
Materials:
-
HIV-1 Integrase Assay Kit (commercially available)
-
Recombinant HIV-1 integrase
-
Biotinylated donor DNA and tagged target DNA
-
Streptavidin-coated plates
-
Test compound dissolved in DMSO
-
Wash and reaction buffers
-
HRP-conjugated antibody
-
TMB substrate
-
Stop solution
-
Microplate reader for absorbance measurement
-
-
Procedure:
-
Coat the streptavidin plate with the biotinylated donor DNA.
-
Add the HIV-1 integrase to the wells.
-
Add serial dilutions of the test compound.
-
Add the target DNA to initiate the strand transfer reaction.
-
Incubate to allow for integration.
-
Wash the plate to remove unbound components.
-
Add the HRP-conjugated antibody and incubate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Viability and Cytotoxicity Assays (MTT and AlamarBlue)
These assays are used to determine the effect of compounds on cell proliferation and viability.
-
MTT Assay Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
-
AlamarBlue Assay Principle: The active ingredient, resazurin, is a blue and non-fluorescent compound that is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
MTT or AlamarBlue reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Microplate reader (absorbance for MTT, fluorescence for AlamarBlue)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and incubate until the formazan crystals are dissolved. Measure the absorbance at ~570 nm.
-
For AlamarBlue: Add AlamarBlue reagent to each well and incubate for 1-4 hours. Measure the fluorescence with excitation at ~560 nm and emission at ~590 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (growth inhibition) or IC50 (cytotoxicity) value.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
Caption: Inhibition of EGFR and downstream MAPK/ERK and PI3K/AKT signaling pathways.
Caption: Inhibition of VEGFR-2 signaling, a key driver of angiogenesis.
Caption: Mechanism of HIV-1 integrase inhibition by chelation of essential Mg²⁺ ions.
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro validation of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
A Comparative Guide to Confirming the Purity of Synthesized 4-Fluoro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 4-Fluoro-1H-indole-2-carboxylic acid, a key intermediate in the development of novel therapeutics.[1] We present supporting experimental data for the target compound and compare its analytical profile with that of relevant alternatives, namely 5-Fluoro-1H-indole-2-carboxylic acid and 6-Fluoro-1H-indole-2-carboxylic acid. These alternatives are often explored in parallel during drug discovery campaigns due to the nuanced effects of fluorine substitution on biological activity. Additionally, this guide details the role of such compounds as potential inhibitors of the STAT3 signaling pathway, a critical target in oncology.
Executive Summary of Purity Analysis
The confirmation of purity for synthesized this compound and its analogs relies on a suite of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and qualitative impurity profiling. Melting point analysis serves as a rapid, albeit less specific, indicator of purity.
| Analytical Technique | This compound | 5-Fluoro-1H-indole-2-carboxylic acid | 6-Fluoro-1H-indole-2-carboxylic acid |
| Purity (by HPLC) | ≥98% | ≥98% | ≥97% |
| Melting Point (°C) | 220-224 | 235-238 | 245-248 |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.0-7.5 (m, Ar-H), ~11.9 (s, NH), ~13.1 (s, COOH) | ~7.1-7.5 (m, Ar-H), ~11.93 (s, NH), ~13.1 (s, COOH)[2] | ~6.8-7.7 (m, Ar-H), ~11.8 (s, NH), ~13.0 (s, COOH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~105-160 (Ar-C, C=O), ~162 (COOH) | ~105-160 (Ar-C, C=O), ~162 (COOH) | ~100-160 (Ar-C, C=O), ~162 (COOH) |
| Mass (m/z) [M-H]⁻ | 178.04 | 178.04 | 178.04 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a general method for the purity analysis of fluoro-substituted indole-2-carboxylic acids using reverse-phase HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50)
Procedure:
-
Prepare the mobile phases and sonicate to degas.
-
Dissolve the synthesized compound in the sample solvent to a concentration of approximately 1 mg/mL.
-
Set the HPLC parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 280 nm
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Inject the sample and record the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected values for the target molecule.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Instrumentation and Materials:
-
Mass spectrometer (e.g., LC-MS with ESI source)
-
HPLC system (as described above)
Procedure:
-
Introduce the sample into the mass spectrometer via an LC system or direct infusion.
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of the compound.
Visualizations
Experimental Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of a synthesized indole-2-carboxylic acid derivative.
Caption: Workflow for Purity Confirmation of Synthesized Compound.
STAT3 Signaling Pathway
Indole derivatives, including fluoro-substituted indole-2-carboxylic acids, are being investigated as inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[3] Constitutive activation of this pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. The following diagram illustrates a simplified representation of the STAT3 signaling cascade.
Caption: Simplified STAT3 Signaling Pathway and Potential Inhibition.
References
Comparative Guide to the Target Validation of 4-Fluoro-1H-indole-2-carboxylic Acid in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Fluoro-1H-indole-2-carboxylic acid and its derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key targets in cancer immunotherapy. The performance of these compounds is compared with other established inhibitors, supported by experimental data. Detailed protocols for key target validation assays are also provided.
Introduction to this compound and its Therapeutic Potential
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various bioactive molecules.[1] Its derivatives have demonstrated significant potential in pharmaceutical research, exhibiting anti-cancer, anti-inflammatory, and anti-viral properties. A notable area of investigation for indole-2-carboxylic acid derivatives is the inhibition of the enzymes IDO1 and TDO.[2][3] These enzymes are critical regulators of tryptophan metabolism and are implicated in tumor immune evasion, making them attractive targets for cancer therapy.[4][5]
This guide will focus on the target validation of indole-2-carboxylic acid derivatives as dual inhibitors of IDO1 and TDO, and compare their efficacy with established inhibitors in the field.
Comparison with Alternative IDO1/TDO Inhibitors
The efficacy of indole-2-carboxylic acid derivatives is benchmarked against established IDO1 and dual IDO1/TDO inhibitors, such as Epacadostat and Linrodostat. The following tables summarize the inhibitory activities (IC50 values) of these compounds, providing a quantitative comparison of their potency.
| Compound | Target(s) | IC50 (HeLa cells) | IC50 (HEK293 cells) | IC50 (Enzymatic Assay) | Reference |
| Indole-2-carboxylic acid derivative (9o-1) | IDO1/TDO | Not Reported | Not Reported | 1.17 µM (IDO1), 1.55 µM (TDO) | [2] |
| Epacadostat (INCB024360) | IDO1 | Not Reported | Not Reported | 10 nM (IDO1) | [3][6] |
| Linrodostat (BMS-986205) | IDO1 | 1.7 nM | 1.1 nM | Not Reported | [2][7] |
Table 1: Comparison of Inhibitory Potency of Indole-2-carboxylic Acid Derivative and Alternative IDO1 Inhibitors. This table highlights the half-maximal inhibitory concentrations (IC50) of the respective compounds against their target enzymes.
Target Validation Workflows & Signaling Pathways
To validate the engagement of this compound derivatives with their cellular targets, a series of experiments are typically performed. The following diagrams illustrate the conceptual workflows and the relevant biological pathway.
Figure 1: Experimental Workflow for Target Validation. This diagram outlines the key experimental steps to confirm the interaction of a compound with its intended cellular target.
Figure 2: IDO1/TDO Signaling Pathway in Cancer. This diagram illustrates the role of IDO1 and TDO in tryptophan metabolism and how their inhibition can counteract immune suppression in the tumor microenvironment.
Figure 3: Logical Relationship for Inhibitor Comparison. This diagram shows the basis of comparison between the indole derivative and alternative inhibitors, focusing on their interaction with the target and their resulting potency and selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of IDO1 or TDO.
-
Reagents and Materials:
-
Recombinant human IDO1 or TDO enzyme.
-
L-Tryptophan (substrate).
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Cofactors (e.g., ascorbic acid, methylene blue).
-
Test compounds (e.g., this compound derivative) dissolved in DMSO.
-
96-well UV-transparent microplate.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the enzyme.
-
Add serial dilutions of the test compound to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, L-Tryptophan.
-
Monitor the formation of the product, N-formylkynurenine, by measuring the increase in absorbance at 321 nm over time.
-
Calculate the initial reaction rates and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
-
Reagents and Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa cells for IDO1).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
PCR tubes or strips.
-
Thermal cycler.
-
Centrifuge.
-
Reagents and equipment for Western Blotting.
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble target protein at each temperature by Western Blot.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Western Blotting
Western blotting is used to detect and quantify the amount of a specific protein in a complex mixture, such as a cell lysate.
-
Reagents and Materials:
-
Cell lysates from CETSA or other experiments.
-
SDS-PAGE gels.
-
Electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein (e.g., anti-IDO1).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities to determine the relative amount of the target protein.
-
Conclusion
This guide provides a framework for the target validation of this compound and its derivatives as inhibitors of the immunomodulatory enzymes IDO1 and TDO. The comparative data and detailed experimental protocols are intended to assist researchers in the rational design and evaluation of novel therapeutic agents based on the indole-2-carboxylic acid scaffold. The provided visualizations offer a clear understanding of the underlying biological pathways and experimental strategies crucial for advancing drug discovery in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 5. Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of 4-Fluoro-1H-indole-2-carboxylic Acid: A Step-by-Step Guide
The proper disposal of 4-Fluoro-1H-indole-2-carboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is categorized as a skin, eye, and respiratory irritant.
| Personal Protective Equipment (PPE) and Incompatible Materials | |
| Eye Protection | Goggles or a face shield should be worn.[1][2] |
| Hand Protection | Chemical-resistant gloves are required.[1][2] |
| Skin and Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. For larger quantities or in case of dust formation, a NIOSH/MSHA approved respirator is recommended.[1][2] |
| Incompatible Materials | Strong oxidizing agents and strong bases.[1][3][4] Store waste containing this compound separately from these materials. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.
-
Waste Identification and Collection:
-
Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".
-
Collect all waste material, including any contaminated consumables (e.g., weighing paper, pipette tips), in this container.
-
For spills, carefully sweep the solid material into the designated waste container, avoiding dust generation.[1][3][4][5]
-
-
Container Management:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal of Empty Containers:
-
The first rinse of a container that held this compound must be collected as hazardous waste.[6]
-
After the initial rinse is collected, thoroughly wash the container with soap and water.
-
Allow the container to air dry completely.
-
Deface the original label before disposing of the clean container in the regular trash.[6]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
All chemical waste generators are responsible for ensuring that the waste is classified, handled, and disposed of in accordance with local, regional, and national regulations.[3][5]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is a general guideline. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-1H-indole-2-carboxylic Acid
Essential safety protocols and logistical plans are critical for the secure and effective handling of 4-Fluoro-1H-indole-2-carboxylic acid in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This guide provides detailed procedural instructions for personal protective equipment (PPE), operational handling, and waste disposal, designed to support the work of scientists and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing or dust generation. | Must meet ANSI Z.87.1 standards to protect against eye irritation from dust or splashes.[1] |
| Skin Protection | Chemical-resistant lab coat. | A fully buttoned lab coat provides a barrier against accidental skin contact.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). | Gloves should be inspected for defects before use and replaced immediately if contaminated.[1] |
| Foot Protection | Fully enclosed shoes made of a chemical-resistant material. | Protects feet from spills and falling objects.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient to minimize dust levels. | To be used in situations where ventilation is inadequate to prevent respiratory irritation from dust.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure risks. All operations should be conducted in a designated area, preferably within a certified chemical fume hood, to control dust and vapors.[1]
Preparation and Engineering Controls
-
Designate a Handling Area: All work with this compound should be performed in a well-ventilated area, ideally inside a chemical fume hood.[1][2]
-
Verify Ventilation: Before starting, ensure that the chemical fume hood is functioning correctly.[1]
-
Assemble Materials: Gather all necessary equipment, such as spatulas, weighing boats, glassware, and labeled waste containers, before handling the chemical.[1]
Donning PPE
-
Put on all personal protective equipment as specified in the table above. Ensure gloves are the correct size and are free of any defects.[1]
Handling the Compound
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[1]
-
Transferring: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[1]
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[1]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical aspect of the chemical's lifecycle. It should be treated as hazardous waste in accordance with institutional and local regulations.[2][3]
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
Unused Chemical: Unwanted this compound should be disposed of in its original container or a compatible, properly labeled hazardous waste container. Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Disposal Method
-
The primary recommended disposal method is to consult with your institution's EHS office for guidance on proper disposal procedures.[4] Generally, this involves arranging for pickup by a licensed hazardous waste disposal company. High-temperature incineration in a facility permitted to handle halogenated organic waste is often the preferred method for complete destruction.[4]
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
